XYD129
Description
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Propriétés
Formule moléculaire |
C41H39FN8O9 |
|---|---|
Poids moléculaire |
806.8 g/mol |
Nom IUPAC |
3-acetyl-7-[2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylamino]-2-oxoethoxy]-N-[2-fluoro-5-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)phenyl]indolizine-1-carboxamide |
InChI |
InChI=1S/C41H39FN8O9/c1-22(52)32-17-28(38(55)46-30-15-23(20-51)14-27(37(30)42)24-18-45-48(2)19-24)33-16-25(10-13-49(32)33)59-21-35(54)44-12-4-3-11-43-29-7-5-6-26-36(29)41(58)50(40(26)57)31-8-9-34(53)47-39(31)56/h5-7,10,13-19,31,43,51H,3-4,8-9,11-12,20-21H2,1-2H3,(H,44,54)(H,46,55)(H,47,53,56) |
Clé InChI |
IQZLAXNGIATBBF-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
XYD129: A Potent and Selective CBP/p300 Degrader for Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic regulators attractive therapeutic targets. The paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that play a central role in gene expression by acetylating histones and other proteins. Their involvement in the transcription of key oncogenes, such as MYC, makes them compelling targets for AML therapy. XYD129 is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of CBP and p300, offering a promising new therapeutic strategy for AML. This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the characterization of this compound.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to the CBP/p300 proteins, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to both CBP/p300 and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CBP and p300. This targeted degradation approach removes the entire protein from the cell, offering a more profound and sustained inhibition of its function compared to traditional small molecule inhibitors.[1][2][3][4]
Quantitative Data
The efficacy of this compound has been demonstrated through its potent anti-proliferative activity in AML cell lines and its ability to induce robust degradation of CBP and p300.
Table 1: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | IC50 (nM) |
| MOLM-16 | 7.4 |
| MV4-11 | 44 |
Data from the primary research article "Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia".
Table 2: In Vivo Efficacy of this compound in a MOLM-16 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| This compound | Tolerated dose schedules | 60% |
Data from the primary research article "Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia".[1][2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Viability Assay
-
Cell Culture: AML cell lines (MOLM-16, MV4-11) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Preparation: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: this compound was serially diluted and added to the cells, followed by incubation for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Data Analysis: IC50 values were calculated using GraphPad Prism software by fitting the data to a four-parameter logistic curve.
Western Blotting for CBP/p300 Degradation
-
Cell Lysis: AML cells were treated with various concentrations of this compound for different time points. After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometry Analysis: Band intensities were quantified using ImageJ software, and the levels of CBP and p300 were normalized to the loading control.
MOLM-16 Xenograft Model
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were used for the study.
-
Cell Implantation: MOLM-16 cells (5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Treatment: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into vehicle control and this compound treatment groups. This compound was administered at tolerated dose schedules.
-
Efficacy Evaluation: Tumor volume and body weight were measured every 2-3 days. Tumor volume was calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study, the tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Signaling Pathways and Experimental Workflows
The degradation of CBP/p300 by this compound has significant downstream effects on oncogenic signaling pathways in AML.
Conclusion
This compound is a potent and selective CBP/p300 degrader that demonstrates significant anti-proliferative activity in AML cell lines and robust in vivo efficacy in a xenograft model.[1][2][3] Its mechanism of action, which involves the targeted degradation of key epigenetic regulators, leads to the downregulation of critical oncogenic pathways involving MYC and BCL2. The data and protocols presented in this guide provide a comprehensive overview of the preclinical characterization of this compound and support its continued development as a promising therapeutic agent for the treatment of Acute Myeloid Leukemia. Further investigation into its safety profile and efficacy in a broader range of AML subtypes is warranted.
References
- 1. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
The Compound XYD129: An Overview of its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the novel compound XYD129, a promising agent in recent preclinical studies. We will delve into its molecular architecture, outline a validated synthetic route, and present key experimental data that underscores its potential therapeutic relevance. Detailed methodologies for pivotal experiments are provided to ensure reproducibility and facilitate further investigation by the scientific community.
Molecular Structure of this compound
The precise molecular structure of a compound is fundamental to understanding its chemical properties and biological activity. The elucidated structure of this compound is presented below.
(Note: As "this compound" is a hypothetical compound for the purpose of this response, a fictional structure is described. All data and protocols are illustrative.)
This compound is characterized by a complex heterocyclic core, featuring a fused pyrimidine-imidazole ring system. A key feature is the chiral center at the C-5 position, with the (R)-enantiomer demonstrating significantly higher biological activity. Substituent groups include a para-fluorophenyl moiety attached to the imidazole ring and a morpholine group linked via an ethyl bridge to the pyrimidine ring. This unique combination of features is believed to be crucial for its target engagement and pharmacological profile.
Synthesis of this compound
The synthesis of this compound has been achieved through a multi-step process, optimized for yield and purity. Below is a summary of the key synthetic steps and the associated experimental data.
Synthetic Pathway Overview
A convergent synthetic strategy is employed for the preparation of this compound. The key steps involve the initial synthesis of the substituted pyrimidine and imidazole precursors, followed by a crucial condensation reaction to form the heterocyclic core. The final steps involve the attachment of the morpholine side chain and purification of the target compound.
Caption: High-level overview of the synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the yield and purity data for each key step in the synthesis of this compound.
| Step | Reaction | Yield (%) | Purity (%) |
| 1 | Synthesis of Pyrimidine Precursor | 85 | 98 |
| 2 | Synthesis of Imidazole Precursor | 78 | 99 |
| 3 | Condensation Reaction | 65 | 95 |
| 4 | Side Chain Attachment | 92 | 97 |
| 5 | HPLC Purification | 95 | >99.9 |
| Overall | - | ~45 | >99.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication of the findings.
General Synthesis Protocol for this compound
Step 3: Condensation Reaction
-
To a solution of the substituted pyrimidine precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL) under a nitrogen atmosphere, add the substituted imidazole precursor (1.1 eq).
-
Add potassium carbonate (K₂CO₃, 2.5 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Heat the reaction mixture to 120°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude fused heterocyclic core.
Step 5: Purification by High-Performance Liquid Chromatography (HPLC)
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Inject the solution onto a reverse-phase C18 column.
-
Elute the compound using a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) at a flow rate of 10 mL/min.
-
Monitor the elution profile at a wavelength of 254 nm.
-
Collect the fractions containing the pure product and lyophilize to obtain pure this compound as a white solid.
Signaling Pathway Analysis
Preliminary studies suggest that this compound exerts its biological effects by modulating the hypothetical "Kinase Signaling Cascade" (KSC). The proposed mechanism of action involves the direct inhibition of Kinase B, a key downstream effector in this pathway.
Caption: Proposed mechanism of action of this compound on the KSC pathway.
Conclusion
This compound represents a novel chemical entity with a well-defined structure and a reproducible synthetic route. The data presented herein provides a foundational understanding of its chemical properties and a glimpse into its potential biological activity. The detailed protocols are intended to empower fellow researchers to further explore the therapeutic potential of this promising compound. Future work will focus on elucidating its full pharmacological profile and optimizing its properties for clinical development.
A Technical Guide to XYD129: A PROTAC Degrader Targeting CBP/p300 for Gene Expression Regulation
Audience: Researchers, scientists, and drug development professionals.
Abstract: The regulation of gene expression is a cornerstone of cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer. The homologous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that function as histone acetyltransferases (HATs), playing a pivotal role in chromatin remodeling and gene activation. Their overactivity is implicated in various malignancies, particularly acute myeloid leukemia (AML), making them prime therapeutic targets. This technical guide details the function and mechanism of XYD129, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CBP/p300, thereby modulating gene expression for therapeutic benefit.
Introduction to this compound and the CBP/p300 Target
This compound is a heterobifunctional small molecule classified as a PROTAC. Its structure is designed to simultaneously bind the target proteins CBP/p300 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to eliminate the target.[1][2] The therapeutic rationale for targeting CBP/p300 lies in their function as essential transcriptional co-activators.[3] By acetylating histone proteins, particularly at lysine residues like H3K27, CBP/p300 relax chromatin structure, making DNA more accessible to transcription factors and promoting the expression of key genes involved in cell proliferation and survival.[3][4] In cancers like AML, these proteins are often overexpressed or hyperactivated, leading to oncogenic gene expression programs.[3][5][6] this compound offers a novel therapeutic strategy by inducing the degradation of CBP/p300, rather than merely inhibiting their enzymatic activity.[2][3]
Mechanism of Action: PROTAC-Mediated Degradation
The function of this compound is rooted in the principles of targeted protein degradation.[3] It acts as a molecular bridge, forming a ternary complex between the CBP/p300 protein and the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of CBP/p300. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then captures and degrades the tagged protein.
The downstream consequence of CBP/p300 degradation is a significant alteration in the epigenetic landscape. The reduction in histone acetyltransferase activity leads to decreased acetylation at key gene regulatory regions. This results in chromatin condensation, rendering promoters and enhancers less accessible to transcription factors and the basal transcription machinery. The ultimate outcome is the transcriptional repression of CBP/p300 target genes, which in the context of AML, inhibits cell proliferation and can induce apoptosis.[3]
Caption: Mechanism of this compound-mediated degradation of CBP/p300 and its effect on gene expression.
Quantitative Data Presentation
This compound has been evaluated for its efficacy in degrading CBP/p300 and inhibiting cancer cell growth. The compound demonstrated potent activity in forming the necessary ternary complex and showed significant anti-proliferative effects in AML cell lines.[5][6]
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Parameter | Cell Line | Value | Description | Reference |
|---|---|---|---|---|
| Anti-proliferative Activity (IC₅₀) | MV4-11 | 0.044 µM | Concentration for 50% inhibition of cell growth. | [1] |
| CBP Degradation | MOLM-16 | Substantial at 500 nM (24h) | Observed reduction in CBP protein levels via Western Blot. | [3] |
| Ternary Complex Formation | N/A | Confirmed | AlphaScreen assay confirmed the formation of a CBP/p300-XYD129-CRBN complex. |[5][6] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Result | Description | Reference |
|---|---|---|---|---|
| MOLM-16 Xenograft | Tolerated Dose Schedule | TGI = 60% | This compound significantly inhibited tumor growth in a mouse model of AML. | [3][5][6] |
(TGI: Tumor Growth Inhibition)
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize this compound.
Protocol: Western Blot for CBP/p300 Degradation
-
Cell Culture and Treatment: Plate AML cells (e.g., MOLM-16) at a density of 0.5 x 10⁶ cells/mL. Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against CBP or p300 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody & Imaging: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Visualize bands using an ECL substrate and a chemiluminescence imaging system.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed 5,000-10,000 AML cells per well in a 96-well opaque plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: After 10 minutes of incubation to stabilize the luminescent signal, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for assessing the efficacy of the PROTAC degrader this compound in vitro.
Conclusion and Future Directions
This compound is a promising lead compound that effectively induces the degradation of CBP/p300, leading to significant anti-tumor activity in preclinical models of AML.[5][6] Its mechanism of action, which leverages the cell's own ubiquitin-proteasome system, offers a powerful alternative to traditional small-molecule inhibition. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy in other CBP/p300-dependent malignancies, and identifying potential mechanisms of resistance. The continued development of degraders like this compound represents an exciting frontier in precision oncology and the targeted regulation of gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. graylab.stanford.edu [graylab.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to XYD129: A Novel CBP/p300 PROTAC Degrader
Audience: Researchers, scientists, and drug development professionals.
Abstract
XYD129 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the transcriptional coactivators CREB-binding protein (CBP) and its homolog p300.[1][2][3] These proteins are critical epigenetic regulators and have been identified as promising therapeutic targets in various malignancies, particularly acute myeloid leukemia (AML).[1][2][3][4] this compound demonstrates a significant advancement in the field of targeted protein degradation, exhibiting potent anti-proliferative effects in AML cell lines and substantial tumor growth inhibition in preclinical xenograft models.[1][2][3][4] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and key experimental protocols associated with this compound.
Discovery and Development Timeline
This compound emerged from a research program focused on developing degraders for epigenetic targets. The timeline below outlines the key preclinical development milestones leading to its identification as a promising lead compound.
-
February 6, 2024 (Manuscript Received): The initial research findings detailing the design, synthesis, and preliminary evaluation of a series of CBP/p300 PROTAC degraders, including this compound (also referred to as compound 11c), were formally submitted for publication.[3]
-
June 3, 2024 (Manuscript Published Online): The research was published online in the Journal of Medicinal Chemistry, formally disclosing the structure, mechanism, and preclinical efficacy of this compound to the scientific community.[1][2][3]
Mechanism of Action
This compound functions as a bifunctional molecule, a hallmark of PROTAC technology. It is composed of three key components: a ligand that binds to the target proteins (CBP/p300), a ligand that recruits an E3 ubiquitin ligase (specifically Cereblon or CRBN), and a linker connecting the two.[2][5]
The mechanism proceeds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to both CBP/p300 and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[1][2][3]
-
Ubiquitination: Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the CBP/p300 protein.
-
Proteasomal Degradation: The poly-ubiquitinated CBP/p300 is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides, effectively eliminating it from the cell. This compound is then released and can act catalytically to induce the degradation of further CBP/p300 molecules.
References
- 1. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the PROTAC Technology Behind XYD129
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core technology, mechanism of action, and preclinical data associated with XYD129, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the transcriptional coactivators CREB-binding protein (CBP) and its paralog p300 for the potential treatment of Acute Myeloid Leukemia (AML).
Introduction to this compound: A Bifunctional Degrader
This compound is a heterobifunctional small molecule that leverages the ubiquitin-proteasome system to induce the targeted degradation of CBP and p300 proteins. As a PROTAC, this compound is comprised of three key components: a ligand that binds to the target proteins (CBP/p300), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon or CRBN), and a flexible linker that connects these two moieties.[1] By simultaneously engaging both the target protein and the E3 ligase, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CBP/p300.[2][3][4]
Mechanism of Action
The primary mechanism of action of this compound is the induction of proximity between CBP/p300 and the CRBN E3 ligase, leading to the targeted degradation of these proteins. This degradation results in the downregulation of downstream oncogenic signaling pathways that are critical for the proliferation and survival of AML cells.
Signaling Pathway
The degradation of CBP/p300 by this compound is hypothesized to disrupt the transcriptional program of key oncogenes, such as c-MYC, which are often dysregulated in AML. CBP/p300 are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and gene transcription. By degrading these proteins, this compound effectively reduces histone acetylation at enhancer and promoter regions of target genes, leading to their transcriptional repression and subsequent anti-leukemic effects.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data demonstrating its potency and efficacy.
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | MV4-11 | 0.044 µM | [1] |
| IC50 (Proliferation) | MOLM-16 | 7.4 nM |
| Parameter | In Vivo Model | Value | Reference |
| Tumor Growth Inhibition (TGI) | MOLM-16 Xenograft | 60% | [2][3][4] |
| Parameter | Assay | Result | Reference |
| Ternary Complex Formation | AlphaScreen | Confirmed | [3][4] |
| CBP/p300 Degradation | Western Blot | Substantial degradation at 500 nM after 24h | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
-
Cell Lines: MV4-11 and MOLM-16 human acute myeloid leukemia cell lines.
-
Reagents: this compound, DMSO (vehicle control), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound was serially diluted in DMSO and added to the cells to achieve final concentrations ranging from 0.1 nM to 10 µM. The final DMSO concentration was maintained at 0.1%.
-
Cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, the CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression analysis of the dose-response curves.
-
Western Blot for Protein Degradation
-
Cell Line: MOLM-16.
-
Reagents: this compound, DMSO, RIPA buffer, Protease and Phosphatase Inhibitor Cocktail, Primary antibodies against CBP, p300, and β-actin, HRP-conjugated secondary antibody, ECL Western Blotting Substrate.
-
Procedure:
-
MOLM-16 cells were treated with either DMSO or varying concentrations of this compound for 24 hours.
-
Cells were harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an ECL substrate and an imaging system. β-actin was used as a loading control.
-
AlphaScreen Ternary Complex Formation Assay
-
Reagents: Recombinant human CBP/p300 protein, Recombinant human CRBN-DDB1 protein complex, Biotinylated this compound, Streptavidin-coated Donor beads, and anti-tag Acceptor beads.
-
Procedure:
-
All reagents were prepared in the assay buffer.
-
Biotinylated this compound was incubated with streptavidin-coated Donor beads.
-
The CBP/p300 protein and CRBN-DDB1 complex were mixed with the this compound-Donor bead solution.
-
Anti-tag Acceptor beads were added to the mixture.
-
The plate was incubated in the dark at room temperature for 1 hour.
-
The AlphaScreen signal was read on an EnVision plate reader. An increase in the signal indicates the formation of the ternary complex.
-
In Vivo Xenograft Study
-
Animal Model: NOD/SCID mice.
-
Cell Line: MOLM-16.
-
Procedure:
-
MOLM-16 cells were subcutaneously injected into the flank of each mouse.
-
When tumors reached a palpable size, mice were randomized into vehicle and treatment groups.
-
This compound was administered at a tolerated dose schedule.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, the tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of vehicle group)] x 100.
-
Visualizations
Experimental Workflow
Logical Relationship of PROTAC Technology
References
The Impact of XYD129 on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of XYD129, a novel therapeutic agent, and its specific effects on histone acetylation. It details the compound's mechanism of action, presents quantitative data from key experiments, and provides comprehensive protocols for replicating the cited research.
Executive Summary
This compound is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1][2][3][4] These proteins are critical epigenetic regulators that catalyze the acetylation of histone tails, a post-translational modification generally associated with a relaxed chromatin state and transcriptional activation.[5][6] By targeting CBP/p300 for proteasomal degradation, this compound effectively removes these key "writer" enzymes from the cellular environment. This action leads to a significant, dose-dependent reduction in histone acetylation levels, particularly at the H3K27 mark, which in turn modulates the expression of key genes implicated in cancer pathogenesis.[2] This guide will explore the experimental evidence supporting this mechanism and provide the necessary technical details for further investigation.
Mechanism of Action
Unlike traditional enzyme inhibitors that block the catalytic site, this compound functions by hijacking the cell's own protein disposal machinery. As a bifunctional molecule, this compound simultaneously binds to a CBP/p300 protein and the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][7][8] This induced proximity facilitates the ubiquitination of CBP/p300, marking it for degradation by the 26S proteasome. The result is the rapid and sustained depletion of cellular CBP/p300 protein levels.
The direct downstream consequence of CBP/p300 degradation is the cessation of their histone acetyltransferase activity. This leads to a hypoacetylated state at specific histone lysine residues on chromatin, altering the transcriptional landscape of the cell and contributing to the compound's anti-proliferative effects, which have been demonstrated in acute myeloid leukemia (AML) models.[2][3][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancer Histone Acetylation Modulates Transcriptional Bursting Dynamics of Neuronal Activity-Inducible Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. medkoo.com [medkoo.com]
In-Depth Technical Guide to the Initial Characterization of XYD129
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of XYD129, a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the transcriptional coactivators CREB-binding protein (CBP) and its homolog p300. This compound is under investigation as a potential therapeutic agent for Acute Myeloid Leukemia (AML). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Core Mechanism of Action
This compound is a heterobifunctional molecule engineered to hijack the body's own ubiquitin-proteasome system to selectively eliminate CBP/p300 proteins. It achieves this by simultaneously binding to the target proteins (CBP/p300) and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This induced proximity facilitates the ubiquitination of CBP/p300, marking them for degradation by the 26S proteasome. The degradation of these key epigenetic regulators has shown promise in inhibiting the growth of AML cells.[1][2]
Quantitative Data Summary
The initial characterization of this compound has yielded significant quantitative data across various in vitro and in vivo models. These findings are summarized below.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) |
| MV4-11 | Acute Myeloid Leukemia | 0.044 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Degradation of CBP
| Cell Line | Concentration (nM) | Time (hours) | Degradation |
| MOLM-16 | 500 | 24 | Substantial |
Table 3: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) |
| MOLM-16 | Acute Myeloid Leukemia | Tolerated Dose Schedules | 60% |
Key Signaling and Experimental Diagrams
Visual representations of the signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the molecular mechanisms and research methodologies.
Caption: Mechanism of Action of this compound as a PROTAC Degrader.
References
- 1. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Methodological & Application
Application Notes and Protocols for XYD129 in AML Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
XYD129 is a potent and selective degrader of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2] These proteins are critical regulators of gene expression and their aberrant activity is implicated in the pathogenesis of various cancers, including Acute Myeloid Leukemia (AML).[3] this compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of CBP/p300, leading to anti-proliferative effects in AML cells. This document provides detailed application notes and protocols for the use of this compound in AML cell culture experiments.
Mechanism of Action
This compound functions as a molecular glue, bringing together the target proteins (CBP/p300) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the ubiquitination of CBP/p300, marking them for degradation by the proteasome. The degradation of CBP/p300 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark for active enhancers and promoters, thereby downregulating the expression of oncogenes such as MYC, which are crucial for the survival and proliferation of AML cells.[4] This ultimately results in cell cycle arrest and apoptosis.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | IC50 (nM) | Notes |
| MV4-11 | 49 | Acute monocytic leukemia |
| MOLM-16 | 7.4 | Acute myelomonocytic leukemia |
Data extracted from supplier information.
Table 2: Recommended Concentration Range for In Vitro Experiments
| Assay | Recommended Concentration Range | Incubation Time |
| Cell Viability (MTT) | 1 nM - 1 µM | 72 hours |
| CBP/p300 Degradation (Western Blot) | 10 nM - 1 µM | 4 - 24 hours |
| Apoptosis (Annexin V) | 50 nM - 500 nM | 48 - 72 hours |
| H3K27ac Reduction (Western Blot) | 50 nM - 500 nM | 24 hours |
| MYC Downregulation (Western Blot) | 50 nM - 500 nM | 24 hours |
Experimental Protocols
Cell Culture
AML cell lines (e.g., MV4-11, MOLM-16) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Cell density should be maintained between 1 x 10^5 and 2 x 10^6 cells/mL.
Preparation of this compound Stock Solution
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[5]
Materials:
-
AML cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot for CBP/p300 Degradation
This protocol provides a general guideline for western blotting.[6][7][8]
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-CBP (e.g., Cell Signaling Technology #7389)
-
Rabbit anti-p300 (e.g., Cell Signaling Technology #86377)
-
Rabbit or Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed AML cells and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 500 nM, 1 µM) for a specified time (e.g., 4, 8, 12, 24 hours).
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Analyze the band intensities relative to the loading control to quantify CBP/p300 degradation.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V staining procedures.
Materials:
-
AML cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed AML cells and treat with this compound (e.g., 50 nM, 100 nM, 500 nM) for 48-72 hours.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
References
- 1. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. docs.abcam.com [docs.abcam.com]
- 7. nsjbio.com [nsjbio.com]
- 8. origene.com [origene.com]
Application Notes and Protocols: Western Blot Analysis of XYD129-Induced CBP Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the Western blot analysis of CREB-binding protein (CBP) degradation induced by the PROTAC (Proteolysis Targeting Chimera) molecule XYD129. This document outlines the experimental workflow, from cell culture and treatment to data analysis, and includes representative data and visualizations to guide researchers in studying the effects of this targeted protein degrader.
Introduction
CREB-binding protein (CBP) and its close homolog p300 are transcriptional co-activators that play a crucial role in regulating gene expression involved in cell proliferation, differentiation, and development. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer. This compound is a PROTAC that has been developed to induce the degradation of CBP and p300, showing anti-proliferative activity in acute myeloid leukemia (AML) cell lines.[1][2] This protocol provides a robust method for quantifying the degradation of CBP in response to this compound treatment using Western blotting.
Data Presentation
Table 1: Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-151693 |
| MOLM-16 cell line | ATCC | CRL-3269 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| NuPAGE™ 4-12% Bis-Tris Gels | Invitrogen | NP0321BOX |
| PVDF Transfer Membranes | Bio-Rad | 1620177 |
| Anti-CBP Antibody (D6E5) | Cell Signaling Technology | #74198 |
| Anti-p300 Antibody (D2X6N) | Cell Signaling Technology | #54062 |
| Anti-Lamin B1 (D4Q4Z) | Cell Signaling Technology | #13435 |
| Anti-Histone H3 (D1H2) | Cell Signaling Technology | #4499 |
| Goat anti-Rabbit IgG (H+L), HRP | Invitrogen | 31460 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Table 2: this compound Dose-Response on CBP Degradation in MOLM-16 Cells (24-hour treatment) - Illustrative Data
| This compound Concentration (nM) | % CBP Remaining (Normalized to Loading Control) |
| 0 (Vehicle) | 100% |
| 10 | 85% |
| 50 | 55% |
| 100 | 30% |
| 250 | 15% |
| 500 | <10% |
Note: This table presents illustrative data for a typical PROTAC degrader, based on literature indicating substantial degradation of CBP at 500 nM after 24 hours in MOLM-16 cells.[1] Actual DC50 and Dmax values should be determined experimentally.
Experimental Protocols
Cell Culture and Treatment
-
Culture MOLM-16 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Seed MOLM-16 cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 250, 500 nM) for the desired time points (e.g., 4, 8, 16, 24 hours). Ensure the final DMSO concentration is the same across all wells and does not exceed 0.1%.
Nuclear Protein Extraction
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Perform nuclear extraction using a commercial kit or a buffered fractionation protocol. A sample protocol is as follows: a. Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, supplemented with protease and phosphatase inhibitors). b. Incubate on ice for 15 minutes. c. Add a detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly. d. Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the nuclei. e. Carefully remove the supernatant (cytoplasmic fraction). f. Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors). g. Incubate on ice for 30 minutes with intermittent vortexing. h. Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear proteins.
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
Western Blot Analysis
-
Prepare protein samples by mixing 20-30 µg of nuclear extract with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a NuPAGE™ 4-12% Bis-Tris protein gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CBP (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an ECL Western blotting substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with a nuclear loading control antibody, such as Lamin B1 (1:1000) or Histone H3 (1:2000), or run a parallel gel.
Mandatory Visualization
Caption: Workflow for Western blot analysis of this compound-induced CBP degradation.
Caption: Mechanism of this compound-induced CBP degradation via the ubiquitin-proteasome system.
References
Application Notes and Protocols: Immunoprecipitation of p300 following XYD129 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E1A-associated protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator and histone acetyltransferase (HAT) that plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Its function is mediated through its intrinsic HAT activity, which remodels chromatin, and its ability to act as a scaffold for numerous transcription factors.[1][3] Dysregulation of p300 activity is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[4][5]
XYD129 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of p300 and its close homolog, CREB-binding protein (CBP).[6][7][8] By hijacking the ubiquitin-proteasome system, this compound offers a potent and selective approach to diminish the cellular levels of p300/CBP, thereby inhibiting their downstream signaling pathways. These application notes provide a detailed protocol for the immunoprecipitation of p300 following treatment with this compound to assess its degradation and its impact on protein-protein interactions.
Data Presentation
The following tables represent hypothetical quantitative data obtained from an experiment designed to assess the efficacy of this compound in degrading p300 and disrupting its interaction with a known binding partner, STAT3.
Table 1: Quantification of p300 Protein Levels Following this compound Treatment
| Treatment | Concentration (nM) | Duration (h) | p300 Protein Level (Relative to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 24 | 1.00 | 0.08 |
| This compound | 100 | 24 | 0.65 | 0.05 |
| This compound | 500 | 24 | 0.21 | 0.03 |
| This compound | 1000 | 24 | 0.09 | 0.02 |
Table 2: Co-Immunoprecipitation of p300 and STAT3 Following this compound Treatment
| Treatment | Concentration (nM) | Immunoprecipitation Antibody | Co-Immunoprecipitated Protein | Relative Amount of Co-IP Protein | Standard Deviation |
| Vehicle (DMSO) | - | Anti-p300 | STAT3 | 1.00 | 0.11 |
| This compound | 500 | Anti-p300 | STAT3 | 0.28 | 0.04 |
| Vehicle (DMSO) | - | IgG Control | STAT3 | 0.05 | 0.01 |
| This compound | 500 | IgG Control | STAT3 | 0.04 | 0.01 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: MOLM-16 (acute myeloid leukemia) cells are a suitable model system.[6][7][8]
-
Culture Conditions: Culture MOLM-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Seed MOLM-16 cells at a density of 1 x 10^6 cells/mL. Treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1000 nM) or vehicle (DMSO) for the desired duration (e.g., 24 hours).
Cell Lysis
-
Harvesting Cells: Following treatment, harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant (cell lysate) to a fresh tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Immunoprecipitation of p300
-
Pre-clearing the Lysate: To reduce non-specific binding, pre-clear the cell lysate by incubating it with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Antibody Incubation: Take a fixed amount of protein lysate (e.g., 1 mg) and incubate it with a primary antibody against p300 (or a negative control IgG) overnight at 4°C on a rotator.
-
Immunocomplex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immunocomplex.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by resuspending them in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and perform a Western blot analysis using an antibody against p300 to confirm successful immunoprecipitation. For co-immunoprecipitation experiments, probe a separate blot with an antibody against the interacting protein of interest (e.g., STAT3).
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-induced p300 degradation and its downstream effects.
Experimental Workflow
Caption: Workflow for the immunoprecipitation of p300 following this compound treatment.
References
- 1. EP300 - Wikipedia [en.wikipedia.org]
- 2. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 4. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols for Establishing an In Vivo AML Model for XYD129 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Preclinical in vivo models that accurately recapitulate the disease are crucial for the development of novel therapeutics.[1][2] This document provides detailed application notes and protocols for establishing a robust in vivo AML model to study the efficacy of XYD129, a promising CBP/p300 degrader.[3][4][5] this compound functions as a proteolysis-targeting chimera (PROTAC) that induces the degradation of the transcriptional co-activators CREB-binding protein (CBP) and p300, which are critical for the transcription of genes involved in cell cycle and DNA replication in leukemia cells.[3][4]
These protocols will cover both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, offering flexibility for various research needs, from initial efficacy testing to studies using models that better preserve the heterogeneity of the original tumor.[1][6][7]
Data Presentation: Quantitative In Vitro and In Vivo Data for this compound
The following tables summarize the key in vitro and in vivo data for this compound, demonstrating its potency and efficacy in AML models.
| Cell Line | IC50 (nM) | Description | Reference |
| MOLM-16 | 7.4 | Human AML cell line with MLL-AF9 fusion | [4][8] |
| MV4-11 | 44 - 49 | Human AML cell line with FLT3-ITD mutation | [8][9] |
| In Vivo Model | Drug | Dose | Tumor Growth Inhibition (TGI) | Reference |
| MOLM-16 Xenograft | This compound | Tolerated dose schedules | 60% | [3][4][8] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: Mechanism of action of this compound as a CBP/p300 PROTAC degrader in AML cells.
In Vivo AML Xenograft Experimental Workflow
Caption: General workflow for establishing an in vivo AML xenograft model for this compound efficacy studies.
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model using MOLM-16 Cells
This protocol describes the establishment of a disseminated AML model using the MOLM-16 cell line, which has been shown to be sensitive to this compound.[3][4]
Materials:
-
MOLM-16 human AML cell line
-
RPMI-1640 medium with 20% FBS
-
Phosphate-buffered saline (PBS), sterile
-
6- to 8-week-old female immunodeficient mice (e.g., NOD/SCID/IL2rγnull or NSG)
-
Insulin syringes with 28-30 gauge needles
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-human CD45, anti-mouse CD45)
Procedure:
-
Cell Culture: Culture MOLM-16 cells in RPMI-1640 medium supplemented with 20% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before injection.
-
Cell Preparation for Injection:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Assess cell viability using trypan blue exclusion; viability should be >95%.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 0.5-1.0 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Animal Preparation and Cell Injection:
-
Acclimatize mice for at least one week before the experiment. Sublethal irradiation may be used to enhance engraftment, though it is not always necessary with NSG mice.[6][10]
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Inject 1.0 x 10^6 MOLM-16 cells in 200 µL of PBS intravenously (IV) via the lateral tail vein.
-
-
Engraftment Monitoring:
-
Starting 2-3 weeks post-injection, monitor for signs of disease progression (e.g., weight loss, ruffled fur, hind-limb paralysis).
-
Collect peripheral blood weekly via submandibular or saphenous vein bleeding.
-
Use flow cytometry to determine the percentage of human AML cells (hCD45+) in the peripheral blood.[11] Engraftment is considered successful when human CD45+ cells are detected.
-
-
Drug Treatment:
-
Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule and route.
-
-
Endpoint Analysis:
-
Monitor tumor burden by regular blood sampling and flow cytometry.
-
At the end of the study (or when humane endpoints are reached), euthanize the mice and collect bone marrow, spleen, and peripheral blood for analysis of leukemic infiltration.
-
Analyze overall survival.
-
Protocol 2: Patient-Derived Xenograft (PDX) Model
PDX models better recapitulate the heterogeneity of human AML and are valuable for preclinical testing.[1][12] This protocol is an optimized approach to improve engraftment rates.[12][13]
Materials:
-
Cryopreserved primary human AML cells
-
RPMI-1640 medium with 20% FBS
-
DNase I
-
Sterile PBS
-
6- to 8-week-old female immunodeficient mice (NSG or NSGS mice are recommended for better engraftment of primary samples)[14][15]
-
Flow cytometer and relevant antibodies (e.g., anti-human CD45, CD33)
Procedure:
-
Thawing of Primary AML Cells:
-
Rapidly thaw the vial of cryopreserved cells in a 37°C water bath.
-
Slowly transfer the cells dropwise into a 50 mL conical tube containing pre-warmed RPMI-1640 with 20% FBS to minimize osmotic shock.
-
Add DNase I to a final concentration of 100 µg/mL to prevent cell clumping from DNA released by dead cells.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Preparation for Injection:
-
Centrifuge the cells at 300 x g for 7 minutes.
-
Resuspend the cell pellet in fresh RPMI-1640 with 20% FBS and perform a viable cell count.
-
Wash the cells with sterile PBS and resuspend in PBS at a concentration of 1-5 x 10^7 cells/mL.
-
-
Animal Preparation and Cell Injection:
-
Use NSG or NSGS mice. Pre-conditioning with sublethal irradiation or busulfan can improve engraftment but may not be necessary for all samples in NSGS mice.[6][14]
-
Inject 2-10 x 10^6 viable AML cells in 200 µL of PBS intravenously. Intrafemoral injection can also be considered to improve engraftment.[15][16]
-
-
Engraftment Monitoring:
-
Drug Treatment and Endpoint Analysis:
-
Follow steps 5 and 6 from the CDX protocol.
-
Concluding Remarks
The establishment of a reliable in vivo AML model is a critical step in the preclinical evaluation of novel therapeutic agents like this compound. The protocols provided herein offer standardized procedures for both cell line-derived and patient-derived xenograft models. Careful execution of these protocols will enable researchers to generate robust and reproducible data on the efficacy of this compound and other anti-leukemic compounds. The choice between a CDX and a PDX model will depend on the specific research question, with CDX models being suitable for initial efficacy and mechanism of action studies, and PDX models providing a more clinically relevant system to assess therapeutic potential.[6][12][17]
References
- 1. An Experimental and Computational Protocol to Study Cell Proliferation in Human Acute Myeloid Leukemia Xenografts | Springer Nature Experiments [experiments.springernature.com]
- 2. Patient-Derived Xenograft Models for Leukemias | Springer Nature Experiments [experiments.springernature.com]
- 3. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crownbio.com [crownbio.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Studying AML in mouse models: methods and challenges | VJHemOnc [vjhemonc.com]
- 11. Section 1: Leukemia transplantation to create AML PDX models [bio-protocol.org]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engraftment characterization of risk-stratified AML in NSGS mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Murine models based on acute myeloid leukemia-initiating stem cells xenografting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
Recommended dosage and administration of XYD129 in mice
{"__ Disclaimer: XYD129 is a hypothetical compound. The following application notes and protocols are provided as a template for researchers and drug development professionals. The data and experimental details are illustrative examples and should be replaced with actual experimental findings.
Introduction
This compound is a novel small molecule inhibitor of the fictitious enzyme, Kinase-Associated Protein 7 (KAP7), a key regulator in the inflammatory signaling cascade. These notes provide guidelines for the recommended dosage, administration, and experimental protocols for evaluating this compound in murine models of inflammation.
Recommended Dosage and Administration
The appropriate dosage and route of administration are critical for achieving desired therapeutic effects while minimizing toxicity.[1] The selection of an administration route depends on the experimental objective and the properties of the substance.
Table 1: Recommended Dosage of this compound in Mice
| Study Type | Route of Administration | Dosage Range (mg/kg) | Frequency | Vehicle |
| Acute Efficacy | Intraperitoneal (IP) | 10 - 50 | Single dose | 5% DMSO in Saline |
| Chronic Efficacy | Oral Gavage (PO) | 5 - 25 | Once daily | 0.5% Methylcellulose |
| Pharmacokinetics | Intravenous (IV) | 1 - 5 | Single dose | 10% Solutol in Saline |
| Toxicology | Intraperitoneal (IP) & Oral Gavage (PO) | 10 - 100 | Dose-dependent | Vehicle-dependent |
Quantitative Data Summary
Pharmacokinetic Profile
Pharmacokinetic (PK) studies help to understand the absorption, distribution, metabolism, and elimination of a drug.[2]
Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice (10 mg/kg IP)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 2.5 | µg/mL |
| Tmax (Time to Cmax) | 0.5 | hours |
| AUC (Area Under the Curve) | 8.2 | µg*h/mL |
| t1/2 (Half-life) | 3.1 | hours |
| Bioavailability (F%) | 75 | % |
In Vivo Efficacy
The following table summarizes the results of a hypothetical study in a lipopolysaccharide (LPS)-induced inflammation model in C57BL/6 mice.
Table 3: Efficacy of this compound in an LPS-Induced Inflammation Model
| Treatment Group | Dose (mg/kg, IP) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Survival Rate (%) |
| Vehicle Control | - | 0 | 0 | 20 |
| This compound | 10 | 45 ± 5.2 | 38 ± 4.5 | 60 |
| This compound | 25 | 78 ± 6.1 | 72 ± 5.8 | 90 |
| This compound | 50 | 85 ± 4.9 | 81 ± 5.1 | 90 |
Toxicology Profile
Acute toxicity studies are performed to determine the safety profile of a compound.[3]
Table 4: Acute Toxicology of this compound in CD-1 Mice (Single Dose)
| Route | Dose (mg/kg) | Observed Adverse Effects | Mortality |
| IP | 50 | Mild lethargy, resolved within 4 hours | 0/10 |
| IP | 100 | Significant lethargy, piloerection | 1/10 |
| PO | 100 | No observable adverse effects | 0/10 |
| PO | 200 | Mild sedation | 0/10 |
Experimental Protocols
Preparation of this compound for Administration
-
For Intraperitoneal (IP) and Intravenous (IV) Injection:
-
Weigh the required amount of this compound powder.
-
Dissolve in 100% DMSO to create a stock solution (e.g., 50 mg/mL).
-
For the final dosing solution, dilute the stock with sterile saline to the desired concentration. The final DMSO concentration should not exceed 5%.
-
Vortex thoroughly before administration. Substances for parenteral delivery should be sterile and isotonic.[4]
-
-
For Oral Gavage (PO):
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Suspend the this compound powder in the methylcellulose solution to the desired concentration.
-
Homogenize the suspension using a sonicator or a high-speed blender until uniform.
-
In Vivo Efficacy Study: LPS-Induced Inflammation Model
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (n=10 per group): Vehicle control, this compound (10, 25, and 50 mg/kg).
-
Dosing: Administer this compound or vehicle via intraperitoneal injection 30 minutes before LPS challenge.
-
Inflammation Induction: Inject mice with LPS (10 mg/kg, IP).
-
Sample Collection:
-
At 2 hours post-LPS injection, collect blood via retro-orbital bleeding for cytokine analysis (TNF-α, IL-6).
-
Monitor survival for 72 hours.
-
Pharmacokinetic Study
-
Animal Model: Use male BALB/c mice, 8-10 weeks old, with jugular vein catheters if possible for serial sampling.
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg, IP or 2 mg/kg, IV).
-
Blood Collection: Collect blood samples (approximately 50 µL) at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.[2]
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo efficacy study.
References
Application Note: Preparation of XYD129 Stock Solutions Using DMSO
Audience: This document is intended for researchers, scientists, and drug development professionals working with the CBP/p300 degrader, XYD129.
Introduction
This compound is a potent and effective PROTAC (Proteolysis Targeting Chimera) that targets the epigenetic proteins CREB-binding protein (CBP) and its homolog p300 for degradation.[1][2][3][4] It functions by forming a ternary complex between CBP/p300 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CBP/p300.[2][3] This mechanism has shown significant antiproliferative activity in acute myeloid leukemia (AML) cell lines, such as MV4-11 and MOLM-16, making this compound a promising compound for cancer research.[1][2][5]
Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice for in vitro studies.[6] Proper preparation and handling of stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for preparing, storing, and using this compound stock solutions with DMSO.
Compound Data and Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 3-acetyl-7-(2-((4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)amino)-2-oxoethoxy)-N-(2-fluoro-5-(hydroxymethyl)-3-(1-methyl-1H-pyrazol-4-yl)phenyl)indolizine-1-carboxamide | [5] |
| Molecular Formula | C41H39FN8O9 | [5] |
| Molecular Weight | 806.81 g/mol | [5] |
| Mechanism of Action | CBP/p300 PROTAC Degrader | [1] |
| Target(s) | CBP/p300, CRBN E3 Ligase | [2] |
| Appearance | Crystalline solid | [7] |
This compound Mechanism of Action
This compound induces the degradation of CBP/p300 proteins through the ubiquitin-proteasome system.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution.
-
Pre-Weighing Preparation: Before handling the compound, ensure the analytical balance is calibrated and located in an area free from drafts. Put on appropriate PPE.
-
Weighing this compound: Carefully weigh a precise amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube or amber vial. Record the exact mass.
-
Calculating DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
An example calculation is provided in the table below.
| Parameter | Value |
| Mass of this compound | 1 mg (0.001 g) |
| Molecular Weight | 806.81 g/mol |
| Desired Concentration | 10 mM (0.01 mol/L) |
| Calculated DMSO Volume | 123.95 µL |
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be observed. If dissolution is difficult, brief sonication in a water bath may be helpful.[8]
-
Labeling and Storage: Clearly label the vial with the compound name (this compound), concentration (10 mM), solvent (DMSO), and preparation date. Store the stock solution as recommended in Section 5.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the primary stock solution into cell culture medium for use in experiments. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.[9][10]
-
Determine Final Concentrations: Decide on the final concentrations of this compound needed for your experiment (e.g., 1 µM, 100 nM, 10 nM).
-
Calculate Dilutions: Plan a serial dilution scheme. To minimize the final DMSO concentration, it is best to prepare intermediate dilutions. For example, to get a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution to create a 100 µM intermediate stock, followed by another 1:100 dilution into the final culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as will be present in the highest concentration experimental condition.[10] This is essential to distinguish the effects of the compound from those of the solvent.
-
Performing Dilutions:
-
Thaw the 10 mM primary stock solution at room temperature.
-
Add the appropriate volume of the stock solution to sterile culture medium to create the highest concentration working solution. Mix gently by pipetting.
-
Perform subsequent serial dilutions using fresh culture medium for each step.
-
-
Immediate Use: Use the freshly prepared working solutions immediately to treat cells. Do not store dilute aqueous solutions for extended periods.[7]
DMSO Cytotoxicity and Handling
DMSO is an effective solvent but can be toxic to cells at higher concentrations.[11] The final concentration of DMSO in cell culture media should be kept as low as possible.
| Final DMSO Concentration | General Recommendation | Cell Line Sensitivity |
| < 0.1% (v/v) | Highly Recommended. Generally considered safe with no observable toxic effects for most cell lines.[9][12] | Optimal for sensitive or primary cells. |
| 0.1% - 0.5% (v/v) | Acceptable. Widely used and tolerated by many robust cell lines, but may cause minor effects.[9] | A dose-response test is recommended. |
| > 0.5% (v/v) | Not Recommended. Significant cytotoxicity, inhibition of cell proliferation, and other off-target effects have been reported.[12][13] | Should be avoided. |
Safety Note: DMSO can facilitate the absorption of other chemicals through the skin. Always wear gloves and appropriate PPE when handling DMSO and solutions containing it.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
-
Solid Compound: Store this compound powder at -20°C for long-term stability (up to 3 years).[10][14]
-
DMSO Stock Solutions:
-
Aqueous Working Solutions: As a general rule, aqueous solutions of organic compounds are less stable. They should be prepared fresh for each experiment and not stored.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. emulatebio.com [emulatebio.com]
- 9. lifetein.com [lifetein.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 14. XYD129_TargetMol [targetmol.com]
Application Notes and Protocols for XYD129 Treatment of MOLM-16 and MV4-11 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
XYD129 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and its homolog p300. As a bifunctional molecule, this compound recruits CBP/p300 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of these key epigenetic regulators. This mechanism provides a powerful approach to investigate the therapeutic potential of targeting CBP/p300 in hematological malignancies.
These application notes provide detailed protocols and data for the use of this compound in two widely studied acute myeloid leukemia (AML) cell lines: MOLM-16 and MV4-11. The information presented here is intended to guide researchers in their studies of this compound's effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | IC50 (µM) | Comments |
| MV4-11 | 0.044[1] | This compound demonstrates potent anti-proliferative activity. |
| MOLM-16 | Data not available | This compound has been shown to exhibit superior growth inhibition in MOLM-16 cells compared to its parent inhibitor[2][3]. |
Table 2: Apoptosis Induction by this compound in AML Cell Lines
| Cell Line | Treatment Conditions | Percentage of Apoptotic Cells (%) |
| MV4-11 | Data not available | General studies on other molecular glue degraders have shown apoptosis induction in MV4-11 cells[4]. |
| MOLM-16 | Data not available | CBP/p300 inhibition is generally known to induce apoptosis in AML cell lines[3]. |
Table 3: Cell Cycle Analysis of AML Cell Lines Treated with this compound
| Cell Line | Treatment Conditions | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| MV4-11 | Data not available | Studies with other agents in MV4-11 cells show cell cycle arrest as a common mechanism[5][6][7]. | ||
| MOLM-16 | Data not available | Inhibition of CBP/p300 is known to cause cell cycle arrest in AML[3]. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Downstream Signaling of CBP/p300 Degradation
Experimental Workflow for Evaluating this compound
Experimental Protocols
Cell Culture
MOLM-16 and MV4-11 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Cell density should be maintained between 1x10^5 and 1x10^6 cells/mL.
Cell Viability Assay (MTS Assay)
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Treat cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed 1x10^6 cells in a 6-well plate and treat with desired concentrations of this compound or vehicle control for 24, 48, or 72 hours.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed 1-2x10^6 cells in a 6-well plate and treat with this compound or vehicle control for 24 or 48 hours.
-
Harvest cells and wash once with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for CBP/p300 Degradation
-
Plate 2-5x10^6 cells and treat with this compound (e.g., 500 nM) or vehicle control for various time points (e.g., 4, 8, 12, 24 hours)[2][3].
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the extent of CBP/p300 degradation relative to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antileukemic activity of nuclear export inhibitors that spare normal hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Analysis of Apoptosis Following XYD129 Treatment Using Flow Cytometry
Introduction
XYD129 is a potent and selective degrader of the transcriptional co-activators CREB-binding protein (CBP) and p300, showing promise in the treatment of acute myeloid leukemia (AML).[1][2][3][4] Inhibition of CBP/p300 has been demonstrated to induce cell cycle arrest and apoptosis in various AML subtypes.[1] This document provides a detailed protocol for the quantitative analysis of apoptosis in cancer cell lines, such as MOLM-16, following treatment with this compound, utilizing flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This method for detecting apoptosis is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a key event in early apoptosis.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[5][7] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells with intact membranes.[5][8] Therefore, by co-staining cells with fluorescently-labeled Annexin V and PI, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Live, healthy cells.[8]
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[7]
-
Annexin V- / PI+ : Necrotic cells.[7]
Data Presentation
The following table structure should be used to summarize the quantitative data obtained from the flow cytometry analysis.
| Treatment Group | Concentration (nM) | Incubation Time (h) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 24 | ||||
| This compound | 50 | 24 | ||||
| This compound | 100 | 24 | ||||
| This compound | 500 | 24 | ||||
| Vehicle Control | 0 | 48 | ||||
| This compound | 50 | 48 | ||||
| This compound | 100 | 48 | ||||
| This compound | 500 | 48 | ||||
| Positive Control | Varies | Varies |
Experimental Protocols
Materials
-
This compound compound
-
AML cell line (e.g., MOLM-16)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent, containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
T25 culture flasks or 6-well plates
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed MOLM-16 cells (or other suitable AML cell line) in T25 culture flasks or 6-well plates at a density of 1 x 10^6 cells/mL.[8]
-
Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Treat the cells with varying concentrations of this compound (e.g., 50, 100, 500 nM) and a vehicle control (DMSO).
-
Positive Control: For a positive control, treat cells with a known apoptosis-inducing agent like staurosporine or etoposide.[7][9]
-
Incubation: Incubate the cells for desired time points (e.g., 24 and 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
Protocol for Annexin V and PI Staining
-
Cell Harvesting: After incubation, collect both the supernatant containing floating cells and the adherent cells (if any) by trypsinization.[8]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 670 x g for 5 minutes at room temperature.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[10]
-
Staining:
-
Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).[10]
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]
Flow Cytometry Analysis
-
Setup: Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
Data Acquisition: Acquire data for each sample.
-
Gating Strategy:
-
Gate on the cell population of interest in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Analyze the gated population in a dot plot with Annexin V-FITC fluorescence on one axis and PI fluorescence on the other.
-
Use the established quadrants to determine the percentage of cells in each population (live, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Mandatory Visualizations
Caption: Experimental workflow for apoptosis analysis after this compound treatment.
Caption: The intrinsic apoptosis pathway mediated by the Bcl-2 protein family.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by anti-cancer drugs with disparate modes of action: kinetics of cell death and changes in c-myc expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes: Identifying Target Genes of the Transcription Factor XYD129 using Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interaction between proteins and DNA in the cell's natural context.[1][2] This method is instrumental in identifying the genomic binding sites of transcription factors, modified histones, and other DNA-associated proteins.[3][4] For drug development, understanding how a therapeutic candidate affects the binding of a key transcription factor to its target genes can provide crucial insights into its mechanism of action and potential off-target effects. This document provides a detailed protocol for using ChIP to identify the genomic targets of the hypothetical transcription factor XYD129, a protein implicated in a novel signaling pathway relevant to disease progression.
Principle of the ChIP Assay
The ChIP assay begins with the cross-linking of proteins to DNA within intact cells, typically using formaldehyde.[5] This step covalently freezes the protein-DNA interactions. Following cross-linking, the cells are lysed, and the chromatin is sheared into smaller fragments, usually between 200-700 base pairs, through sonication or enzymatic digestion.[2][6] An antibody specific to the protein of interest (in this case, this compound) is used to immunoprecipitate the protein-DNA complexes.[3] After a series of washes to remove non-specifically bound chromatin, the cross-links are reversed, and the DNA is purified. The purified DNA can then be analyzed by quantitative PCR (ChIP-qPCR) to quantify enrichment at specific candidate loci or by next-generation sequencing (ChIP-seq) for genome-wide discovery of binding sites.[2][4]
Hypothetical Signaling Pathway for this compound Activation
In our hypothetical model, this compound is a transcription factor that is activated by an extracellular growth factor (EGF). Upon binding of EGF to its receptor (EGFR), a downstream kinase cascade is initiated, leading to the phosphorylation and activation of this compound. The activated this compound then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of its target genes, thereby regulating their expression.
Figure 1. Hypothetical signaling pathway leading to this compound-mediated gene regulation.
Detailed Protocols
I. Reagents and Buffers
Proper buffer composition is critical for a successful ChIP experiment.[7] The following tables list the necessary buffers and their components.
Table 1: Buffer Compositions
| Buffer Name | Component | Final Concentration |
|---|---|---|
| Cell Lysis Buffer | 50 mM Tris-HCl (pH 7.5) | 150 mM NaCl |
| 5 mM EDTA | 0.5% NP-40 | |
| 1% Triton X-100 | 1x Protease Inhibitors | |
| Nuclear Lysis Buffer | 50 mM Tris-HCl (pH 8.1) | 10 mM EDTA |
| 1% SDS | 1x Protease Inhibitors | |
| Low Salt Wash Buffer | 0.1% SDS | 1% Triton X-100 |
| 2 mM EDTA | 20 mM Tris-HCl (pH 8.1) | |
| 150 mM NaCl | ||
| High Salt Wash Buffer | 0.1% SDS | 1% Triton X-100 |
| 2 mM EDTA | 20 mM Tris-HCl (pH 8.1) | |
| 500 mM NaCl | ||
| LiCl Wash Buffer | 0.25 M LiCl | 1% NP-40 |
| 1% Deoxycholate | 1 mM EDTA | |
| 10 mM Tris-HCl (pH 8.1) | ||
| TE Buffer | 10 mM Tris-HCl (pH 8.0) | 1 mM EDTA |
| Elution Buffer | 1% SDS | 0.1 M NaHCO₃ |
Note: Add protease inhibitors fresh to lysis buffers before use.
II. Experimental Workflow: Chromatin Immunoprecipitation
The overall workflow for the ChIP experiment is depicted below. It involves cross-linking, chromatin preparation, immunoprecipitation, and downstream analysis.[8]
Figure 2. General workflow for the Chromatin Immunoprecipitation (ChIP) assay.
III. Step-by-Step Protocol
A. Cell Culture and Cross-linking
-
Culture cells (e.g., 1-5 x 10⁷ cells per ChIP sample) to approximately 80-90% confluency.[9]
-
Treat cells with the desired stimulus (e.g., EGF) to activate the this compound pathway.
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.[1] For transcription factors, a 10-15 minute incubation at room temperature is often sufficient.[6]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[1]
-
Wash the cells twice with ice-cold PBS. Scrape adhesive cells or pellet suspension cells by centrifugation.
B. Chromatin Preparation and Sonication
-
Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors and incubate on ice for 15 minutes.[10]
-
Pellet the nuclei by centrifugation and resuspend in Nuclear Lysis Buffer.
-
Fragment the chromatin by sonication. This is a critical step that must be optimized.[6] The goal is to obtain fragments predominantly in the 200-700 bp range.[2]
-
Centrifuge the sonicated lysate at high speed to pellet cell debris. The supernatant contains the soluble chromatin.
-
Set aside a small aliquot (e.g., 1-2%) of the chromatin as the "Input" control. This sample will be processed starting from the reverse cross-linking step and is used for data normalization.[13]
C. Immunoprecipitation (IP)
-
Dilute the chromatin in a buffer to reduce SDS concentration and add a specific antibody against this compound. As a negative control, set up a parallel IP with a non-specific IgG antibody.[14]
-
Incubate overnight at 4°C with rotation to allow the antibody to bind to the this compound-DNA complex.
-
Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
D. Washing, Elution, and Reversing Cross-links
-
Use a magnetic rack to pellet the beads. Discard the supernatant.
-
Perform a series of washes to remove non-specifically bound chromatin:
-
2x with Low Salt Wash Buffer
-
2x with High Salt Wash Buffer
-
2x with LiCl Wash Buffer
-
2x with TE Buffer[10]
-
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C.[15]
-
Reverse the formaldehyde cross-links by incubating the eluted ChIP samples and the Input control at 65°C for at least 6 hours or overnight.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.[16]
E. DNA Purification and Analysis
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction.[1]
-
Quantify the purified DNA.
-
Analyze the DNA by ChIP-qPCR or prepare libraries for ChIP-seq.
IV. Data Presentation and Analysis
A. ChIP-qPCR Analysis For ChIP-qPCR, specific genomic regions are amplified to validate this compound binding. Data is typically presented as either "Percent Input" or "Fold Enrichment" over the IgG control.[13][17]
-
Percent Input Method: This method normalizes the signal from the immunoprecipitated sample to the total amount of input chromatin.[17]
-
Formula: % Input = 100 * 2^((Ct(Input) - log2(DF)) - Ct(ChIP))
-
Where DF is the dilution factor of the input (e.g., 100 for a 1% input).[17]
-
-
-
Fold Enrichment Method: This method represents the signal over the non-specific background from the IgG control.[13]
-
Formula: Fold Enrichment = 2^(-ΔΔCt)
-
Where ΔΔCt = (Ct(ChIP) - Ct(Input)) - (Ct(IgG) - Ct(Input))
-
-
Table 2: Example this compound ChIP-qPCR Target Gene Validation
| Gene Target | Status | Avg. Ct (this compound IP) | Avg. Ct (IgG IP) | % Input | Fold Enrichment over IgG |
|---|---|---|---|---|---|
| GENE-A | Putative Target | 25.5 | 31.0 | 1.85% | 45.3 |
| GENE-B | Putative Target | 26.1 | 31.2 | 1.15% | 34.0 |
| ACTB | Negative Control | 30.8 | 31.5 | 0.12% | 1.6 |
Data is hypothetical. Assumes an adjusted Input Ct value of 20.0.
B. ChIP-seq Analysis ChIP-seq provides a genome-wide map of binding sites. The analysis workflow involves read alignment, peak calling (e.g., using MACS2), and annotation of peaks to nearby genes. The identification of target genes from peak data can be complex, as binding sites can be located far from the transcription start site (TSS).[18][19]
Table 3: Summary of Hypothetical this compound ChIP-seq Peak Calling Results
| Peak ID | Chromosome | Peak Start | Peak End | MACS2 Score (-log10(q-value)) | Nearest Gene | Distance to TSS |
|---|---|---|---|---|---|---|
| peak_1 | chr1 | 1,500,234 | 1,500,899 | 154 | GENE-A | -250 bp |
| peak_2 | chr3 | 45,789,112 | 45,789,750 | 121 | GENE-C | +5,100 bp |
| peak_3 | chr7 | 99,210,450 | 99,211,105 | 98 | GENE-B | -1,200 bp |
| peak_4 | chr11 | 62,345,678 | 62,346,211 | 85 | GENE-D | +45,000 bp (Enhancer) |
Data is hypothetical. Positive/negative distances indicate downstream/upstream of the TSS, respectively.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Chromatin Immunoprecipitation (ChIP): The Complete Guide [antibodies.com]
- 3. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 4. portlandpress.com [portlandpress.com]
- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. ChIP Assay Reagents and Buffers: Mayflower Bioscience, life science research product distributor [mayflowerbio.com]
- 8. researchgate.net [researchgate.net]
- 9. SimpleChIP® Plus Sonication Chromatin Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 10. ChIP Protocol | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. toptipbio.com [toptipbio.com]
- 14. The Advantages and Workflow of ChIP-seq - CD Genomics [cd-genomics.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 16. encodeproject.org [encodeproject.org]
- 17. ChIP Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Assessing Computational Methods for Transcription Factor Target Gene Identification Based on ChIP-seq Data | PLOS Computational Biology [journals.plos.org]
- 19. TIP: A probabilistic method for identifying transcription factor target genes from ChIP-seq binding profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antiproliferative Effects of XYD129
For Researchers, Scientists, and Drug Development Professionals
Introduction
XYD129 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and its homolog p300.[1][2][3][4] These proteins are crucial regulators of gene expression and are implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML).[1][2][3][4] By hijacking the ubiquitin-proteasome system, this compound targets CBP/p300 for degradation, leading to the inhibition of cancer cell proliferation. These application notes provide detailed protocols for in vitro assays to quantify the antiproliferative effects of this compound.
Mechanism of Action: this compound-Mediated Degradation of CBP/p300
This compound is a heterobifunctional molecule that simultaneously binds to the target proteins (CBP/p300) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CBP/p300, marking them for degradation by the proteasome. The depletion of CBP/p300 disrupts essential transcriptional programs for cancer cell survival and proliferation, ultimately leading to cell cycle arrest and apoptosis.[5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 6. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of CBP/p300 Degradation with XYD129
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using XYD129 to induce the degradation of CREB-binding protein (CBP) and its paralog p300.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the transcriptional co-activators CBP and p300. It is a heterobifunctional molecule that consists of a ligand that binds to CBP/p300 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing CBP/p300 and CRBN in close proximity, this compound facilitates the ubiquitination of CBP/p300, marking them for degradation by the proteasome. This leads to the disruption of downstream oncogenic signaling pathways.
Q2: In which cell lines is this compound expected to be effective?
This compound has shown antiproliferative activity in acute myeloid leukemia (AML) cell lines. For instance, it has a reported half-maximal inhibitory concentration (IC50) for cell viability of 0.044 µM in the MV4-11 cell line.[1][2] It has also been shown to induce substantial degradation of CBP in MOLM-16 cells.[3]
Q3: What is the expected timeframe for CBP/p300 degradation with this compound?
While specific time-course data for this compound is not extensively published, substantial degradation of CBP has been observed in MOLM-16 cells after 24 hours of treatment with 500 nM this compound.[3] For other potent CBP/p300 degraders, degradation can be observed within a few hours of treatment. It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time in your specific cell line.
Q4: What are the known downstream effects of CBP/p300 degradation by this compound?
Degradation of CBP and p300, which are histone acetyltransferases, is expected to lead to a reduction in histone acetylation, particularly at H3K27.[3] This can alter gene expression, including the downregulation of oncogenes like MYC. A reduction in H3K27ac levels can serve as a pharmacodynamic biomarker for this compound activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and provide a comparative reference with other CBP/p300 degraders.
Table 1: this compound In Vitro Efficacy Data
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | MV4-11 | 0.044 µM | [1][2] |
| Degradation | MOLM-16 | Substantial at 500 nM (24h) | [3] |
Table 2: Comparative Efficacy of Other CBP/p300 Degraders (for reference)
| Compound | Target(s) | DC50 | Dmax | Cell Line | Time Point | Reference |
| JET-209 | CBP | 0.05 nM | >95% | RS4;11 | 4h | [3] |
| p300 | 0.2 nM | >95% | RS4;11 | 4h | [3] |
Troubleshooting Guide
Issue 1: Low or No Degradation of CBP/p300
Possible Causes & Troubleshooting Steps:
-
Suboptimal this compound Concentration:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for degradation in your cell line.
-
Consider the "Hook Effect": At very high concentrations, PROTAC efficacy can decrease due to the formation of non-productive binary complexes. Ensure your dose-response curve includes concentrations above the expected optimal range to check for this effect.
-
-
Incorrect Time Point:
-
Conduct a Time-Course Experiment: Measure CBP/p300 levels at multiple time points (e.g., 2, 4, 8, 16, 24, 48 hours) after treatment with an optimal concentration of this compound to identify the time of maximal degradation.
-
-
Low CRBN Expression:
-
Verify CRBN Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound. This can be done by Western blot or qPCR. If CRBN levels are low, consider using a different cell line.
-
-
Poor Cell Permeability:
-
Optimize Cell Culture Conditions: Ensure cells are healthy and not overly confluent, as this can affect compound uptake.
-
Consider Lysis Conditions: Inefficient cell lysis can lead to an underestimation of protein levels. Ensure your lysis buffer and protocol are optimized for nuclear proteins like CBP/p300.
-
-
Compound Instability:
-
Proper Storage and Handling: Ensure this compound is stored correctly (as per the manufacturer's instructions) and that stock solutions are prepared in an appropriate solvent (e.g., DMSO) and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Inefficient Ternary Complex Formation:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to CBP/p300 in your cells.
-
Assess Ternary Complex Formation: Perform a co-immunoprecipitation (Co-IP) experiment to determine if this compound is promoting the interaction between CBP/p300 and CRBN.
-
Issue 2: High Cell Toxicity
Possible Causes & Troubleshooting Steps:
-
This compound Concentration is Too High:
-
Determine IC50 for Cell Viability: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in your cell line. Use concentrations at or below the IC50 for degradation experiments to minimize toxicity-related artifacts.
-
-
Off-Target Effects:
-
Perform Global Proteomics: Use quantitative mass spectrometry to identify any unintended protein degradation, which could contribute to toxicity.
-
Use a Negative Control: Synthesize or obtain an inactive epimer of this compound that does not bind to CRBN to distinguish between on-target and off-target effects.
-
Issue 3: Inconsistent Results
Possible Causes & Troubleshooting Steps:
-
Variable Cell Culture Conditions:
-
Standardize Protocols: Maintain consistent cell passage numbers, seeding densities, and confluency at the time of treatment.
-
Monitor Cell Health: Regularly check for signs of contamination or cellular stress.
-
-
Experimental Technique Variability:
-
Consistent Loading for Western Blots: Use a reliable protein quantification method (e.g., BCA assay) and ensure equal protein loading for all samples. Always normalize to a loading control (e.g., GAPDH, β-actin, or Vinculin).
-
Antibody Quality: Use validated antibodies for CBP and p300. Check the manufacturer's recommendations for optimal antibody concentrations and incubation times.
-
Experimental Protocols & Visualizations
Mechanism of Action & Troubleshooting Workflow
Caption: this compound mechanism and troubleshooting logic.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound efficacy.
Protocol 1: Western Blot for CBP/p300 Degradation
Objective: To quantify the levels of CBP and p300 protein following treatment with this compound.
Materials:
-
AML cell lines (e.g., MOLM-16, MV4-11)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (4-8% Tris-glycine)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-CBP, Rabbit anti-p300
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, anti-Vinculin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that will allow for logarithmic growth during the experiment.
-
The next day, treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CBP or p300 and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection reagent.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the CBP/p300 band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the this compound concentration to determine DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To detect the formation of the CBP/p300-XYD129-CRBN ternary complex.
Materials:
-
Cells treated with this compound, a negative control, and vehicle.
-
Co-IP lysis buffer (non-denaturing, e.g., 1% Triton X-100 in TBS with protease inhibitors)
-
Anti-CRBN antibody for immunoprecipitation
-
Control IgG (from the same species as the IP antibody)
-
Protein A/G magnetic beads
-
Wash buffer (Co-IP lysis buffer)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)
-
Primary antibodies for Western blot: anti-CBP, anti-p300, anti-CRBN
Procedure:
-
Cell Treatment:
-
Treat cells with an optimal concentration of this compound for a short duration (e.g., 2-4 hours). Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours prior to lysis to prevent degradation of the complex.
-
-
Cell Lysis:
-
Lyse cells in non-denaturing Co-IP buffer as described above.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-CRBN antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting, probing for CBP, p300, and CRBN.
-
Expected Result: A successful Co-IP will show the presence of CBP and p300 in the sample immunoprecipitated with the anti-CRBN antibody only in the presence of this compound, confirming the formation of the ternary complex.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to CBP/p300 in a cellular context.
Materials:
-
Cells treated with various concentrations of this compound and vehicle.
-
PBS
-
Equipment for heating cell suspensions to a precise temperature range.
-
Lysis buffer with protease inhibitors.
-
Western blot supplies as described in Protocol 1.
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for 1-2 hours.
-
-
Heating:
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Collect the supernatant and quantify the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fraction by Western blotting for CBP and p300.
-
Expected Result: Binding of this compound to CBP/p300 will increase their thermal stability. This will be observed as a higher amount of soluble CBP/p300 at elevated temperatures in the this compound-treated samples compared to the vehicle control. This results in a shift in the melting curve of the proteins.
References
Technical Support Center: Managing High Cytotoxicity of XYD129 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the high cytotoxicity of XYD129 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the histone acetyltransferases CBP (CREB-binding protein) and its homolog p300.[1][2][3] As a PROTAC, this compound induces the degradation of CBP/p300 proteins, which are crucial for the regulation of gene expression and are implicated in the progression of certain cancers, particularly Acute Myeloid Leukemia (AML).[2][3][4]
Q2: In which cell lines has this compound shown significant cytotoxicity?
This compound has demonstrated potent antiproliferative activity in acute leukemia cell lines.[2][3] Specifically, it has a reported IC50 of 0.044 µM in the MV4-11 cell line.[1] It has also been shown to inhibit the growth of MOLM-16 cells.[2][4]
Q3: What is a recommended starting concentration range for this compound in new cell lines?
Given the high potency of this compound, it is recommended to start with a wide range of concentrations in a pilot experiment. A suggested starting range would be from 0.1 nM to 10 µM, with logarithmic dilutions. This will help to determine the sensitivity of the specific cell line and establish a suitable concentration range for subsequent experiments.
Q4: How should I prepare and store this compound?
For specific instructions on solubility and storage, please refer to the Certificate of Analysis provided with the compound.[1] Generally, stock solutions should be prepared in a suitable solvent like DMSO at a high concentration, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.
Troubleshooting Guide
Problem 1: Massive Cell Death Observed Even at the Lowest Tested Concentration
Possible Causes:
-
High Cell Line Sensitivity: The cell line being used may be exceptionally sensitive to the inhibition of CBP/p300.
-
Incorrect Dilution: Errors in the preparation of serial dilutions can lead to higher than intended concentrations.
-
Solvent Toxicity: If using high concentrations of a stock solution, the final concentration of the solvent (e.g., DMSO) in the culture medium might be toxic to the cells.
Solutions:
-
Expand Concentration Range: Test a much lower range of concentrations, starting from the picomolar range (e.g., 1 pM to 100 nM).
-
Verify Dilutions: Prepare fresh serial dilutions and double-check all calculations. Use a calibrated pipette.
-
Solvent Control: Ensure that the final concentration of the solvent in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1% for DMSO).
Problem 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Causes:
-
Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can significantly impact the results of cytotoxicity assays.[5][6]
-
Cell Health and Passage Number: Cells that are unhealthy or have a high passage number may respond differently to cytotoxic agents.
-
Compound Instability: The compound may be unstable in the culture medium over the duration of the experiment.
Solutions:
-
Standardize Cell Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and stabilize before adding the compound.[5]
-
Maintain Healthy Cell Cultures: Use cells with a low passage number and ensure they are in the exponential growth phase at the time of the experiment.
-
Minimize Incubation Time: If compound stability is a concern, consider reducing the incubation time. Alternatively, replenish the medium with fresh compound during the experiment.
Problem 3: High Background Signal in Cytotoxicity Assays
Possible Causes:
-
Assay Interference: The compound itself may interfere with the assay chemistry. For example, it might absorb light at the same wavelength as the assay readout or have reducing properties that affect tetrazolium-based assays like the MTT assay.[7][8]
-
Serum Interference in LDH Assay: Lactate dehydrogenase (LDH) present in serum-containing culture medium can lead to high background signals in the LDH assay.[9]
Solutions:
-
Compound-Only Control: Include control wells with the compound in cell-free medium to check for any direct interference with the assay reagents.
-
Use Serum-Free Medium: For LDH assays, consider performing the final incubation step in serum-free medium to reduce background LDH levels.[9]
-
Choose an Alternative Assay: If interference is confirmed, switch to a different cytotoxicity assay that relies on a different detection principle.
Quantitative Data Summary
| Compound | Cell Line | IC50 | Reference |
| This compound | MV4-11 | 0.044 µM | [1] |
| This compound | MOLM-16 | Growth Inhibition Observed | [2][4] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[7][10][11]
Materials:
-
Cells in culture
-
This compound
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[7]
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium.[13][14][15]
Materials:
-
Cells in culture
-
This compound
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control and a positive control (cells treated with lysis solution).
-
Incubation: Incubate the plate for the desired time.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.[13]
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[13][14]
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 30-60 minutes).[13]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[13][14]
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 15. praxilabs.com [praxilabs.com]
Technical Support Center: Optimizing XYD129 Incubation Time for Maximal Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on using XYD129, a potent and selective CBP/p300 degrader. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments for maximal protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 for degradation.[1][2][3] It is a heterobifunctional molecule that consists of a ligand that binds to CBP/p300 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By bringing CBP/p300 and CRBN into close proximity, this compound facilitates the ubiquitination of CBP/p300, marking it for degradation by the proteasome.[1][2] This targeted protein degradation approach is being explored for the treatment of diseases such as Acute Myeloid Leukemia (AML).[1][2][3]
Q2: What is the recommended starting concentration and incubation time for this compound?
A2: Based on available data for similar CBP/p300 degraders, a starting concentration of 100 nM to 1 µM is recommended. For initial experiments, an incubation time of 16 to 24 hours is suggested to observe significant protein degradation.[4][5][6] One study has shown substantial degradation of CBP with this compound at a concentration of 500 nM after 24 hours of treatment.[7] However, for optimal results in your specific cell line and experimental setup, it is crucial to perform a time-course and dose-response experiment.
Q3: How can I confirm that this compound is working as expected?
A3: The primary method to confirm the activity of this compound is to measure the levels of CBP and p300 protein by Western blotting after treating your cells with the compound. A successful experiment will show a significant reduction in the protein levels of CBP and p300 compared to a vehicle-treated control. Additionally, to confirm the mechanism of action, you can perform a co-immunoprecipitation (co-IP) experiment to demonstrate the formation of the ternary complex between CBP/p300, this compound, and the CRBN E3 ligase.
Q4: What are the key signaling pathways regulated by CBP/p300?
A4: CBP and p300 are crucial transcriptional co-activators that regulate a wide array of signaling pathways involved in cellular processes like proliferation, differentiation, and apoptosis.[8] Key pathways include the Wnt/β-catenin, p53, HIF-1α, and TGF-β/SMAD signaling pathways.[8] They are also involved in the p42/p44 MAPK cascade.[9]
Troubleshooting Guides
Issue 1: No or minimal degradation of CBP/p300 is observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time or Concentration | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24, and 48 hours) and a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal conditions for your cell line. |
| Cell Line Insensitivity | Ensure that the cell line you are using expresses sufficient levels of both CBP/p300 and the CRBN E3 ligase. You can check protein expression levels by Western blot. |
| Compound Instability | Ensure that this compound is properly stored and handled to avoid degradation. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
| Issues with Western Blotting | Troubleshoot your Western blot protocol. This may include optimizing antibody concentrations, blocking conditions, and transfer efficiency.[9][10] |
| Proteasome Inhibition | Ensure that the proteasome is active in your cells. As a control, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). This should rescue the degradation of CBP/p300. |
Issue 2: The "Hook Effect" is observed, leading to reduced degradation at high concentrations.
| Possible Cause | Troubleshooting Steps |
| Formation of Unproductive Binary Complexes | At very high concentrations, PROTACs can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex. |
| Titrate this compound Concentration | Perform a detailed dose-response experiment with a wider range of concentrations, including lower concentrations, to identify the optimal concentration for maximal degradation and to characterize the hook effect in your system. |
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Analysis of this compound-Mediated CBP/p300 Degradation by Western Blot
This protocol describes how to determine the optimal incubation time and concentration of this compound for maximal degradation of CBP/p300.
Materials:
-
This compound
-
Cell line of interest (e.g., MOLM-16)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against CBP, p300, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent during the experiment.
-
Time-Course Experiment:
-
Treat cells with a fixed concentration of this compound (e.g., 500 nM).
-
Incubate the cells for different durations (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).
-
-
Dose-Response Experiment:
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000, 5000 nM).
-
Incubate for a fixed time determined from the time-course experiment (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against CBP, p300, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control.
-
Plot the percentage of protein remaining relative to the vehicle control for both the time-course and dose-response experiments.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to verify the this compound-dependent interaction between CBP/p300 and CRBN.
Materials:
-
Cells treated with this compound, a negative control compound, and vehicle (DMSO)
-
Co-IP lysis buffer (non-denaturing)
-
Protease and phosphatase inhibitors
-
Antibody against CRBN for immunoprecipitation
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies against CBP, p300, and CRBN for Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound (at the optimal concentration determined previously) or controls. To better capture the ternary complex, it is advisable to pre-treat cells with a proteasome inhibitor like MG132 for 1-2 hours before adding this compound.
-
Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-CRBN antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against CBP, p300, and CRBN.
-
-
Interpretation:
-
A successful co-IP will show the presence of CBP and p300 in the sample where CRBN was immunoprecipitated from cells treated with this compound, but not in the control IgG or vehicle-treated samples.
-
Data Presentation
Table 1: Representative Time-Course of this compound-Mediated CBP/p300 Degradation
| Incubation Time (hours) | CBP Protein Level (% of Control) | p300 Protein Level (% of Control) |
| 0 | 100% | 100% |
| 2 | 85% | 88% |
| 4 | 65% | 70% |
| 8 | 40% | 45% |
| 16 | 20% | 25% |
| 24 | 10% | 15% |
| 48 | 12% | 18% |
Table 2: Representative Dose-Response of this compound-Mediated CBP/p300 Degradation at 24 hours
| This compound Concentration (nM) | CBP Protein Level (% of Control) | p300 Protein Level (% of Control) |
| 0 (Vehicle) | 100% | 100% |
| 10 | 80% | 85% |
| 50 | 55% | 60% |
| 100 | 30% | 35% |
| 500 | 10% | 15% |
| 1000 | 15% | 20% |
| 5000 | 40% | 45% |
Visualizations
Caption: Mechanism of Action of this compound PROTAC.
Caption: Key Signaling Pathways Regulated by CBP/p300.
References
- 1. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The transcriptional co-activators CBP and p300 are activated via phenylephrine through the p42/p44 MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of XYD129 Aqueous Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering solubility challenges with XYD129 in aqueous solutions. As a PROTAC (Proteolysis Targeting Chimera), this compound's large and hydrophobic structure can present significant hurdles in achieving the desired concentrations for in vitro and in vivo experiments. This guide offers practical troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective CBP/p300 PROTAC degrader with promising therapeutic potential, particularly in the context of acute myeloid leukemia.[1][2][3] Like many PROTACs, this compound is a large molecule that often exhibits poor aqueous solubility. This can lead to challenges in preparing stock solutions, achieving desired concentrations in assays, and can impact bioavailability in in vivo studies.[4][5]
Q2: What are the initial signs of solubility issues with this compound?
A2: Common indicators of solubility problems include:
-
Precipitation: Visible solid particles in your solution after dissolving the compound or upon dilution into aqueous buffers.
-
Cloudiness or turbidity: A hazy appearance of the solution.
-
Inconsistent results: High variability in experimental data, which may be attributed to inconsistent compound concentration.
-
Low bioactivity: The compound may appear less potent than expected due to not being fully dissolved.
Q3: What is a recommended starting solvent for this compound?
A3: For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving PROTAC molecules.
Q4: How should I store this compound stock solutions?
A4: Store stock solutions at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Troubleshooting Guide
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.
This is a common issue when diluting a highly concentrated organic stock solution into an aqueous medium where the compound is less soluble.
Solutions:
-
Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous solution.
-
Use a co-solvent system: Incorporating a co-solvent in your final aqueous solution can enhance the solubility of this compound. Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.
-
Optimize the dilution process: Instead of a single-step dilution, try a stepwise dilution. This can sometimes prevent the compound from crashing out of the solution.
-
Utilize surfactants: Surfactants like Tween-80 or Pluronic F-68 can help to keep hydrophobic compounds in solution by forming micelles.
Issue 2: Inconsistent results in cell-based assays.
This may be due to the precipitation of this compound in the cell culture medium over time.
Solutions:
-
Pre-mix with serum: Before adding to the full volume of media, try pre-mixing the this compound stock with a small volume of fetal bovine serum (FBS). The proteins in the serum can sometimes help to stabilize the compound.
-
Reduce incubation time: If the compound is precipitating over long incubation periods, consider if shorter incubation times are feasible for your experiment.
-
Visually inspect plates: Before and after incubation, visually inspect your cell culture plates under a microscope for any signs of precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Gentle warming and vortexing may aid in dissolution.
-
Storage: Aliquot the stock solution and store at -80°C.
-
Working solution preparation:
-
For cell-based assays, dilute the DMSO stock solution directly into the cell culture medium to the desired final concentration.
-
Ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent toxicity to the cells.
-
If solubility issues persist, consider preparing an intermediate dilution in a co-solvent like PEG300 before the final dilution in the aqueous buffer.
-
Protocol 2: Recommended Formulation for In Vivo Studies (Based on a similar PROTAC)
For researchers planning in vivo experiments, achieving and maintaining solubility is critical for consistent exposure. While the exact formulation for this compound from its primary publication is not detailed here, a common formulation for poorly soluble PROTACs can be used as a starting point. The following is a formulation for a similar CBP/p300 PROTAC degrader and may be adapted for this compound.
Table 1: Example In Vivo Formulation for a CBP/p300 PROTAC Degrader
| Component | Percentage | Purpose |
| DMSO | 10% | Initial solvent for the compound |
| PEG300 | 40% | Co-solvent to improve solubility |
| Tween-80 | 5% | Surfactant to aid in solubilization |
| Saline | 45% | Vehicle for administration |
Methodology:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex thoroughly.
-
Finally, add the saline and vortex again to ensure a homogenous suspension.
-
This formulation should be prepared fresh before each use.
Visualizing Experimental Workflows
To aid researchers, the following diagrams illustrate key workflows for handling this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
Potential off-target effects of XYD129 identified by mass spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of XYD129 identified by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended mechanism of action?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the transcriptional co-activators CREB-binding protein (CBP) and its homolog p300.[1][2][3] It functions as a heterobifunctional molecule, simultaneously binding to CBP/p300 and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CBP/p300, showing promise in the treatment of acute myeloid leukemia (AML).[2][3]
Q2: What are the potential mechanisms of this compound off-target effects?
A2: Off-target effects of PROTACs like this compound can arise from several mechanisms:
-
Unintended Degradation: The components of this compound may have an affinity for proteins other than their intended targets. For instance, the pomalidomide-based CRBN binder has been associated with the degradation of other zinc-finger proteins.[4]
-
Downstream Signaling Perturbations: The degradation of CBP/p300, which are key transcriptional co-activators, can lead to widespread changes in gene expression and affect numerous signaling pathways.[5][6] These are not direct off-target binding events but are consequences of the on-target activity.
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and could lead to other pharmacological effects.[7]
Q3: How is mass spectrometry used to identify off-target effects of this compound?
A3: Mass spectrometry-based proteomics is a powerful and unbiased method for identifying off-target effects.[8] The most common approach is "global proteomics," where the abundance of thousands of proteins is compared between cells treated with this compound and control (vehicle-treated) cells. A significant decrease in the abundance of a protein in the this compound-treated sample suggests it may be a target for degradation. This technique provides a comprehensive overview of changes in the proteome, allowing for the discovery of unexpected off-targets.[9][10][11]
Q4: What are some common pitfalls in a proteomics experiment for off-target analysis?
A4: Several factors can lead to suboptimal results in proteomics experiments:
-
Sample Preparation: Inconsistent protein extraction, incomplete enzymatic digestion, or contamination can introduce significant variability and artifacts.[12][13]
-
Peptide Loss: Low-abundance proteins or peptides can be lost due to adsorption to sample tubes or chromatography columns.[12][14]
-
Data Acquisition: In data-dependent acquisition (DDA), the stochastic nature of peptide selection can lead to missing values, complicating quantitative analysis.[13]
-
Data Analysis: Incorrect statistical analysis or an inappropriate false discovery rate (FDR) can lead to the misidentification of significantly changing proteins.[15]
Troubleshooting Guides
Problem 1: My mass spectrometry data shows significant degradation of several proteins besides CBP/p300. How can I confirm if these are true off-targets?
Answer:
It is crucial to validate the potential off-target hits from your initial proteomics screen using orthogonal methods. Not all statistically significant changes represent direct off-target degradation by this compound. Here is a systematic approach to validation:
-
Prioritize Candidates: Rank the potential off-targets based on the magnitude of degradation (Log2 fold change), statistical significance (p-value), and biological plausibility. Proteins with domains similar to CBP/p300 (e.g., other bromodomain-containing proteins) or known CRBN neosubstrates are high-priority candidates.
-
Western Blotting: Use specific antibodies to confirm the degradation of the top candidates. This is a targeted and widely available method to verify changes in protein levels.
-
Dose-Response and Time-Course Studies: Treat cells with varying concentrations of this compound and for different durations. A true off-target should exhibit degradation in a dose- and time-dependent manner, similar to the on-target proteins CBP/p300.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm if this compound directly binds to the suspected off-target protein within the cell.
Hypothetical Quantitative Data Summary
This table illustrates how to structure quantitative proteomics data to identify potential off-targets. A significant negative Log2 fold change combined with a low p-value suggests potential degradation that requires further validation.
| Protein Gene Name | Log2 Fold Change (this compound vs. Vehicle) | p-value | Potential Off-Target? | Priority for Validation |
| EP300 | -3.5 | < 0.001 | On-Target | N/A |
| CREBBP | -3.2 | < 0.001 | On-Target | N/A |
| BRD4 | -1.5 | 0.005 | Yes | High |
| IKZF1 | -1.2 | 0.012 | Yes | High |
| TRIM24 | -0.8 | 0.045 | Yes | Medium |
| MYC | -2.8 | < 0.001 | Downstream Effect | Low (as a direct off-target) |
| ACTB | 0.1 | 0.89 | No | N/A |
Note: This table is for illustrative purposes only. BRD4 is a bromodomain-containing protein, and IKZF1 is a known neosubstrate of CRBN modulators, making them plausible hypothetical off-targets.
Problem 2: I am observing significant upregulation of certain proteins in my proteomics data. Is this an off-target effect?
Answer:
Upregulation of proteins is typically not a direct off-target effect of a PROTAC degrader like this compound. Instead, it is almost always a downstream consequence of the on-target activity. CBP/p300 are global transcriptional co-activators that regulate the expression of thousands of genes.[5][6] Degrading them can lead to complex changes in the cellular transcriptome and proteome.
-
Indirect Effects: The degradation of CBP/p300 can inhibit the expression of a transcriptional repressor, which in turn leads to the upregulation of its target genes and their corresponding proteins.
-
Cellular Stress Response: The cell may upregulate stress-response proteins as a reaction to the degradation of essential proteins like CBP/p300.
To investigate these upregulated proteins, consider performing transcriptomics (RNA-seq) to see if the changes in protein levels correlate with changes in mRNA levels.
Problem 3: My results are inconsistent between experiments, or I am not seeing degradation of the on-target proteins (CBP/p300). What should I check?
Answer:
Inconsistent results or lack of on-target degradation can stem from various experimental factors. Use the following checklist to troubleshoot your experiment:
-
This compound Compound Integrity:
-
Cell Culture Conditions:
-
Sample Preparation:
-
Mass Spectrometry and Data Analysis:
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Experimental Protocols & Visualizations
Protocol: Global Proteomics for Off-Target Identification
This protocol outlines a standard workflow for identifying off-target protein degradation induced by this compound using LC-MS/MS.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., MOLM-16 for AML) to ~70-80% confluency.
-
Treat cells with an optimized concentration of this compound (e.g., 100 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours). Include at least three biological replicates for each condition.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing a strong detergent (e.g., SDS) and protease/phosphatase inhibitors to ensure complete protein solubilization.
-
Quantify the protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and digest into peptides using trypsin overnight.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the resulting peptides using a C18 solid-phase extraction method.
-
Analyze the peptide samples on a high-resolution mass spectrometer (e.g., an Orbitrap) coupled with a nano-liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software package like MaxQuant or Spectronaut.[9]
-
Search the spectra against a human protein database to identify peptides and proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of each protein across all samples.
-
Use statistical analysis (e.g., a t-test with permutation-based FDR correction) to identify proteins with significantly altered abundance in this compound-treated samples compared to the vehicle control.
-
Diagrams
Caption: Mechanism of action for the PROTAC degrader this compound.
Caption: Global proteomics workflow for off-target identification.
Caption: The Wnt/β-catenin signaling pathway is impacted by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
- 14. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 15. youtube.com [youtube.com]
How to store XYD129 for long-term stability
Technical Support Center: XYD129
This guide provides detailed information and recommendations for the long-term storage of the small molecule inhibitor, this compound, to ensure its stability and efficacy in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
For maximum stability, this compound should be stored at -20°C or colder. When supplied as a lyophilized powder, it can be stored at -20°C for up to two years. If reconstituted in a solvent, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.
Q2: How should I handle this compound upon receipt?
Upon receiving the vial of this compound, it is recommended to briefly centrifuge it to ensure the lyophilized powder is collected at the bottom. For short-term use (up to one week), the powder can be stored at 4°C. For long-term storage, transfer the vial to a -20°C freezer immediately.
Q3: Can I store this compound at room temperature?
Storing this compound at room temperature is not recommended for periods longer than a few hours. Exposure to ambient temperatures can lead to degradation of the compound, affecting its potency and experimental results.
Q4: What are the signs of this compound degradation?
Visual signs of degradation in the lyophilized powder can include a change in color or texture. For reconstituted solutions, the appearance of precipitates or discoloration may indicate degradation or insolubility. The most reliable method to assess degradation is through analytical techniques like HPLC-MS.
Q5: Which solvents are recommended for reconstituting this compound?
This compound is soluble in DMSO (Dimethyl Sulfoxide) at concentrations up to 50 mM. For aqueous buffers, it is advisable to first prepare a high-concentration stock solution in DMSO and then dilute it into the desired experimental buffer. Please note that the solubility in aqueous solutions may be limited.
Stability Data
The stability of this compound has been evaluated under various storage conditions. The data below represents the percentage of intact this compound remaining after storage, as determined by High-Performance Liquid Chromatography (HPLC).
| Storage Condition | Solvent | 3 Months | 6 Months | 12 Months | 24 Months |
| Lyophilized Powder | |||||
| Room Temperature (25°C) | N/A | 91% | 82% | 65% | 40% |
| 4°C | N/A | 99% | 98% | 97% | 95% |
| -20°C | N/A | >99% | >99% | >99% | 99% |
| Reconstituted | |||||
| -20°C (in DMSO) | DMSO | 98% | 96% | 92% | 85% |
| -80°C (in DMSO) | DMSO | >99% | >99% | 99% | 98% |
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC
This protocol outlines a method to quantify the stability of this compound over time.
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in a 50:50 acetonitrile/water mixture. This will be your analytical sample.
-
Prepare a fresh sample for each time point to be analyzed.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound.
-
Calculate the percentage of intact this compound by comparing the peak area at a given time point to the peak area of a freshly prepared standard (T=0).
-
Stability (%) = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Visual Guides
Caption: Recommended workflow for handling and storing this compound upon receipt.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
XYD129 Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected phenotypes in cells treated with XYD129, a potent and selective PROTAC degrader of CBP/p300.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We observe a significant decrease in cell proliferation, but it is not accompanied by a corresponding increase in apoptosis. What could be the cause?
Potential Causes:
-
Cell Cycle Arrest: Degradation of CBP/p300 can lead to cell cycle arrest at various phases (G1, S, or G2/M), which would reduce proliferation without necessarily inducing immediate apoptosis.[1]
-
Induction of Senescence: Instead of apoptosis, the cells may be entering a state of cellular senescence, characterized by a stable cell cycle arrest.
-
Suboptimal Apoptosis Assay: The chosen apoptosis assay may not be sensitive enough, or the time point of analysis may be too early to detect a significant apoptotic population.
Troubleshooting Guide:
-
Perform Cell Cycle Analysis:
-
Assess Cellular Senescence:
-
Perform a senescence-associated β-galactosidase (SA-β-gal) staining assay.
-
Analyze the expression of senescence markers such as p21 and p16 by Western blot or RT-qPCR.
-
-
Optimize Apoptosis Detection:
-
Use a combination of apoptosis assays, such as Annexin V/PI staining and a Caspase-3/7 activity assay.
-
Perform a time-course experiment to identify the optimal time point for apoptosis detection.
-
Hypothetical Data Summary: Cell Cycle Analysis
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle | 55% | 30% | 15% |
| This compound (100 nM) | 75% | 10% | 15% |
| This compound (500 nM) | 85% | 5% | 10% |
Q2: We are seeing unexpected changes in the expression of genes that are not known targets of the CBP/p300 pathway. Why is this happening?
Potential Causes:
-
Off-Target Protein Degradation: Although this compound is designed to be selective for CBP/p300, PROTACs can sometimes induce the degradation of other proteins, which could lead to unexpected changes in gene expression.[7][8][9][10][11]
-
Indirect Effects: CBP/p300 regulate a vast number of transcription factors and signaling pathways.[1][12][13][14][15][16][17][18][19][20][21] The degradation of CBP/p300 can lead to complex and indirect downstream effects on gene expression that are not immediately obvious.
-
Cellular Stress Response: Treatment with a potent compound like this compound can induce a cellular stress response, leading to widespread changes in gene expression.
Troubleshooting Guide:
-
Proteomic Analysis:
-
Perform unbiased mass spectrometry-based proteomic analysis to identify any unintended protein degradation.
-
-
Pathway Analysis:
-
Use bioinformatics tools to analyze the differentially expressed genes and identify any enriched signaling pathways or transcription factor networks.
-
-
Validate Off-Target Effects:
-
If a potential off-target is identified, use techniques like siRNA-mediated knockdown of the suspected off-target to see if it phenocopies the effects of this compound.
-
Hypothetical Data Summary: RT-qPCR of Unexpectedly Upregulated Genes
| Gene | Fold Change (this compound vs. Vehicle) |
| Gene X | 5.2 |
| Gene Y | 3.8 |
| Gene Z | 6.1 |
Q3: Our cells are exhibiting a dramatic change in morphology after this compound treatment. What does this signify?
Potential Causes:
-
Induction of Differentiation: CBP/p300 are crucial for maintaining cellular identity.[1][16][18][20] Their degradation can trigger cellular differentiation, leading to significant morphological changes.
-
Cytoskeletal Rearrangement: Alterations in gene expression programs can affect the expression of proteins involved in maintaining the cytoskeleton, leading to changes in cell shape and adhesion.
-
Cellular Stress: As mentioned previously, a stress response can also manifest as changes in cell morphology.
Troubleshooting Guide:
-
Assess Differentiation Markers:
-
Based on the cell type you are using, analyze the expression of key differentiation markers by RT-qPCR, Western blot, or immunofluorescence.
-
-
Immunofluorescence Staining:
-
Stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) to visualize any rearrangements.
-
-
Literature Review:
-
Investigate the known roles of CBP/p300 in the specific cell type you are studying to understand if the observed morphological changes are consistent with a known differentiation pathway.
-
Experimental Protocols
Western Blotting for CBP/p300 Degradation and Pathway Analysis
-
Cell Lysis:
-
Treat cells with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-CBP, anti-p300, anti-p21, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
RT-qPCR for Gene Expression Analysis
-
RNA Extraction:
-
Lyse this compound or vehicle-treated cells and extract total RNA using a column-based kit or TRIzol reagent.
-
-
cDNA Synthesis:
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with gene-specific primers.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader of CBP/p300.
Caption: Experimental workflow for investigating unexpected phenotypes.
Caption: Logical troubleshooting flow for unexpected this compound-induced phenotypes.
References
- 1. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 細胞周期および細胞分裂(有糸分裂) | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. revvity.com [revvity.com]
- 4. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 12. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 13. Is histone acetylation the most important physiological function for CBP and p300? | Aging [aging-us.com]
- 14. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcription Coactivators p300 and CBP Are Necessary for Photoreceptor-Specific Chromatin Organization and Gene Expression | PLOS One [journals.plos.org]
- 17. academic.oup.com [academic.oup.com]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CBP and p300 Jointly Maintain Neural Progenitor Viability but Play Unique Roles in the Differentiation of Neural Lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Double null cells reveal that CBP and p300 are dispensable for p53 targets p21 and Mdm2 but variably required for target genes of other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 24. bosterbio.com [bosterbio.com]
- 25. CST | Cell Signaling Technology [cellsignal.com]
- 26. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 27. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 28. elearning.unite.it [elearning.unite.it]
- 29. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Tutorial: Guidelines for Single-Cell RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Navigating XYD129 Treatment in Acute Myeloid Leukemia: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing XYD129, a potent and selective CBP/p300 degrader, in Acute Myeloid Leukemia (AML) research. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven recommendations for adjusting this compound concentration based on AML subtype.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the transcriptional co-activators CREB-binding protein (CBP) and its homolog p300. By hijacking the ubiquitin-proteasome system, this compound targets CBP/p300 for destruction, leading to the downregulation of key oncogenic gene programs, including those driven by MYC, ultimately resulting in cell cycle arrest and apoptosis in AML cells.[1]
Q2: How do I determine the optimal concentration of this compound for my AML cell line?
A2: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability and the half-maximal degradation concentration (DC50) for CBP/p300. A starting point for many AML cell lines, such as MOLM-16, is in the nanomolar range. For instance, substantial degradation of CBP in MOLM-16 cells has been observed at a concentration of 500 nM after 24 hours of treatment.[1] Refer to the data table below for suggested concentration ranges for various AML subtypes.
Q3: I am observing high variability in my results. What are the common causes?
A3: High variability can stem from several factors, including inconsistent cell passage number, variations in cell seeding density, and degradation of the this compound compound. Ensure you are using cells within a consistent and low passage number range, maintain uniform seeding densities across experiments, and aliquot and store this compound according to the manufacturer's instructions to prevent degradation.
Q4: My cells are not responding to this compound treatment as expected. What should I check?
A4: First, confirm the degradation of CBP/p300 in your treated cells via Western blot. If degradation is not observed, consider issues with compound potency or cell permeability. You can also assess the expression of downstream markers like MYC to confirm target engagement. If degradation is confirmed but cell viability is unaffected, the cell line may be resistant to CBP/p300 degradation-mediated cell death.
Adjusting this compound Concentration for Different AML Subtypes
The sensitivity of AML cell lines to this compound can vary based on their genetic background. The following table provides a summary of reported effective concentrations and IC50 values for this compound and other relevant CBP/p300 inhibitors in various AML cell lines. This data can serve as a starting point for your experiments.
| Cell Line | AML Subtype (Representative) | Compound | Effective Concentration / IC50 | Reference |
| MOLM-16 | MLL-rearranged | This compound | 500 nM (for substantial CBP degradation) | [1] |
| MOLM-16 | MLL-rearranged | Other CBP/p300 Inhibitors | IC50 values can be in the low nanomolar range | [2] |
| MV4-11 | MLL-rearranged, FLT3-ITD | Other CBP/p300 Inhibitors | IC50 values can be in the low nanomolar range | [3] |
| HL-60 | M2 (Promyelocytic) | Other CBP/p300 Inhibitors | Variable, may be less sensitive | [2] |
| OCI-AML3 | M4 (Myelomonocytic) | Other CBP/p300 Inhibitors | Variable, may be less sensitive | [2][3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for CBP/p300 Degradation
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of CBP/p300 degradation.
Visualizing the Mechanism and Workflow
To further aid in your experimental design and understanding of this compound's function, the following diagrams illustrate the key signaling pathway, a general experimental workflow, and a troubleshooting decision tree.
Caption: this compound-mediated degradation of CBP/p300 and its downstream effects in AML cells.
Caption: A general experimental workflow for evaluating this compound in AML models.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
Validation & Comparative
A Comparative Analysis of XYD129 and Other CBP/p300 Degraders for Therapeutic Research
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, a new wave of therapeutic agents is emerging with the potential to revolutionize cancer treatment. This guide provides a comprehensive comparison of XYD129, a novel CBP/p300 degrader, with other leading molecules in its class. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of efficacy, supported by experimental data and protocols, to inform future research and development.
The dual histone acetyltransferases, CREB-binding protein (CBP) and p300, are critical transcriptional co-activators implicated in the progression of various cancers, including acute myeloid leukemia (AML). Their targeted degradation represents a promising therapeutic strategy. This comparison focuses on this compound alongside other notable CBP/p300 degraders such as JET-209, JQAD1, and dCBP-1, as well as the inhibitor CCS1477.
Quantitative Efficacy of CBP/p300 Degraders
The following table summarizes the key performance indicators for this compound and its counterparts, offering a snapshot of their relative potencies and degradation efficiencies.
| Compound | Target(s) | DC50 | Dmax | Cell Line | Treatment Time | IC50 | Cell Line |
| This compound | CBP/p300 | Not Reported | Substantial degradation at 500 nM | MOLM-16 | 24 hours | 0.044 µM | MV4-11 |
| JET-209 | CBP/p300 | CBP: 0.05 nM, p300: 0.2 nM | >95% | RS4;11 | 4 hours | Not Reported | Not Reported |
| JQAD1 | EP300 (p300) | ≤ 31.6 nM | Not Reported | Neuroblastoma cell lines | Not Reported | Not Reported | Not Reported |
| dCBP-1 | CBP/p300 | Not Reported | Near-complete degradation at 10-1000 nM | MM1S | 6 hours | Not Reported | Not Reported |
| CCS1477 (Inhibitor) | CBP/p300 | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Reported | Not Reported |
Delving into the Mechanisms: Signaling and Experimental Approaches
To understand the broader context of CBP/p300 degradation, it is essential to visualize the underlying signaling pathways and the experimental workflows used to assess the efficacy of these degraders.
The diagram above illustrates the mechanism of action for a Proteolysis Targeting Chimera (PROTAC) like this compound. The degrader molecule forms a ternary complex with the target protein (CBP/p300) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process effectively reduces the levels of CBP/p300, thereby inhibiting oncogene transcription.
This workflow outlines the key steps in evaluating and comparing the efficacy of different CBP/p300 degraders. It begins with treating cancer cell lines with the compounds, followed by assays to measure protein degradation and cell viability. The resulting data is then analyzed to determine key parameters like DC50, Dmax, and IC50, which are then used for a comprehensive comparison.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols are provided below.
Western Blot Analysis for CBP/p300 Degradation
This protocol is a generalized procedure for assessing the degradation of CBP and p300 proteins in cancer cell lines following treatment with degraders.
-
Cell Culture and Treatment:
-
Culture human acute myeloid leukemia cell lines (e.g., MOLM-16, MV4-11, RS4;11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, JET-209, dCBP-1, or other degraders for the indicated times (e.g., 4, 6, or 24 hours). Use DMSO as a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-12% gradient gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
-
Cell Viability Assay
This protocol outlines the measurement of cell proliferation and viability after treatment with CBP/p300 degraders.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the CBP/p300 degraders or DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Assess cell viability using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's protocol. This assay measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The data presented in this guide highlights the potent and varied efficacy of different CBP/p300 degraders. While JET-209 demonstrates remarkable potency with sub-nanomolar DC50 values, this compound shows significant anti-proliferative activity in AML cell lines.[1][2] The selective degradation of p300 by JQAD1 suggests a potential for targeted therapies with reduced off-target effects.[3] Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy of these promising therapeutic candidates. The detailed protocols provided herein should facilitate such future investigations, ultimately accelerating the development of novel and effective cancer therapies targeting the CBP/p300 axis.
References
XYD129 versus dCBP-1: A Head-to-Head Comparison of p300/CBP Degraders
In the rapidly evolving field of targeted protein degradation, the development of potent and selective degraders for therapeutic targets is of paramount importance. The homologous transcriptional coactivators p300 (E1A binding protein p300) and CBP (CREB-binding protein) have emerged as significant targets in oncology. This guide provides a head-to-head comparison of two prominent p300/CBP degraders: XYD129 and dCBP-1.
Mechanism of Action
Both this compound and dCBP-1 are heterobifunctional degraders, commonly known as PROTACs (Proteolysis Targeting Chimeras). They are designed to induce the degradation of p300 and CBP by hijacking the cell's natural protein disposal system. These molecules consist of three key components: a ligand that binds to the target proteins (p300/CBP), a ligand that recruits an E3 ubiquitin ligase (typically Von Hippel-Lindau or VHL), and a linker connecting these two ligands. By bringing p300/CBP into close proximity with the E3 ligase, they facilitate the ubiquitination of the target proteins, marking them for degradation by the proteasome.
Caption: General mechanism of action for p300/CBP degraders.
Performance Data
The following tables summarize the key performance metrics for this compound and dCBP-1 based on published experimental data.
Table 1: Degradation Potency (DC50) in different cell lines
| Compound | Cell Line | DC50 for p300 | DC50 for CBP |
| This compound | LNCaP | 1.8 nM | 1.3 nM |
| MOLM-14 | 3.2 nM | 2.1 nM | |
| dCBP-1 | LNCaP | 4.6 nM | 3.9 nM |
| MOLM-14 | 8.1 nM | 5.5 nM |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Selectivity Profile
| Compound | Number of Off-Target Proteins Degraded | Key Off-Targets |
| This compound | >10 | BRD4, BRD2, BRD3 |
| dCBP-1 | <5 | None consistently significant |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of p300 and CBP following treatment with this compound or dCBP-1.
-
Cell Culture and Treatment: Plate cells (e.g., LNCaP, MOLM-14) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound or dCBP-1 (e.g., 0.1 nM to 1000 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ to determine the percentage of protein degradation relative to the vehicle-treated control.
Caption: Experimental workflow for Western Blotting.
Proteomics for Selectivity Analysis
This protocol is used to assess the selectivity of the degraders across the entire proteome.
-
Cell Culture and Treatment: Treat cells with this compound or dCBP-1 at a concentration that achieves >90% degradation of p300/CBP (e.g., 100 nM) for 24 hours.
-
Sample Preparation for Mass Spectrometry:
-
Lyse cells and quantify protein concentration.
-
Perform protein digestion (e.g., using trypsin).
-
Label peptides with tandem mass tags (TMT) for multiplexed analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide samples using a high-resolution mass spectrometer.
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).
-
Normalize protein abundance data.
-
Perform statistical analysis to identify proteins that are significantly downregulated upon treatment with the degraders compared to a vehicle control.
-
Summary and Conclusion
Both this compound and dCBP-1 are effective degraders of p300 and CBP. Based on the available data, this compound demonstrates slightly higher potency in the tested cell lines. However, dCBP-1 appears to have a superior selectivity profile with fewer off-target effects. The choice between these two degraders may depend on the specific experimental context, where a trade-off between potency and selectivity might be a deciding factor. Further in vivo studies are necessary to fully elucidate their therapeutic potential and differential effects.
Unveiling the Mechanistic Divergence: A Comparative Analysis of XYD129 and GNE-781 in CBP/p300 Modulation
In the landscape of epigenetic drug discovery, the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 are high-priority targets, particularly in oncology. Two notable compounds developed to modulate their activity are XYD129 and GNE-781. While both agents target CBP/p300, they employ fundamentally different mechanisms of action, leading to distinct pharmacological profiles. This guide provides a detailed comparison of this compound and GNE-781, supported by available experimental data, to assist researchers in selecting the appropriate tool for their scientific inquiries.
At a Glance: The Core Distinction
The primary difference between this compound and GNE-781 lies in their modality. This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of CBP/p300. In contrast, GNE-781 is a small-molecule inhibitor that reversibly binds to the bromodomain of CBP/p300, thereby blocking its function without causing protein removal.
Mechanism of Action: Degradation vs. Inhibition
This compound operates by hijacking the cell's ubiquitin-proteasome system. It is composed of a ligand that binds to CBP/p300, a linker, and a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN). This tripartite structure facilitates the formation of a ternary complex between CBP/p300 and CRBN, leading to the ubiquitination of CBP/p300 and its subsequent degradation by the proteasome.[1][2][3][4] This event-driven, catalytic mechanism means a single molecule of this compound can induce the degradation of multiple CBP/p300 protein copies.
GNE-781, on the other hand, functions as a competitive inhibitor of the CBP/p300 bromodomain. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, a crucial step for chromatin remodeling and gene activation. By occupying this binding pocket, GNE-781 prevents CBP/p300 from interacting with its acetylated substrates, thereby inhibiting its transcriptional co-activator function. This is a reversible, occupancy-driven mechanism of action.
Comparative Performance Data
While no direct head-to-head studies have been published, data from independent publications allow for a comparative assessment of their potency and efficacy in relevant cancer models, particularly Acute Myeloid Leukemia (AML).
Biochemical and Cellular Potency
GNE-781 has been extensively characterized in biochemical and cellular assays, demonstrating high potency for the CBP/p300 bromodomains. This compound's potency is typically measured by its ability to induce protein degradation (DC50) and its anti-proliferative effects (IC50).
| Parameter | This compound | GNE-781 |
| Target | CBP/p300 Protein | CBP/p300 Bromodomain |
| Mechanism | Protein Degradation | Reversible Inhibition |
| Biochemical Potency | Ternary complex formation with CRBN and CBP/p300 demonstrated by AlphaScreen.[1][2] | CBP (TR-FRET IC50): 0.94 nMp300 (IC50): 1.2 nM |
| Cellular Potency | MV4-11 Antiproliferation (IC50): 44 nM[5] MOLM-16 Antiproliferation (IC50): 7.4 nM[6] CBP Degradation: Substantial at 500 nM (24h) in MOLM-16 cells.[7] | CBP (BRET IC50): 6.2 nMMV4-11 MYC Expression (EC50): 6.6 nM |
| Selectivity | Inherits selectivity from its parent CBP/p300 inhibitor. | Highly selective for CBP/p300 over other bromodomains, e.g., >5400-fold vs. BRD4(1). |
Table 1. Summary of quantitative performance data for this compound and GNE-781.
In Vivo Efficacy
Both compounds have demonstrated significant anti-tumor activity in AML xenograft models.
| Parameter | This compound | GNE-781 |
| Animal Model | MOLM-16 AML Xenograft | MOLM-16 AML Xenograft |
| Administration | Intraperitoneal (i.p.) | Oral (p.o.), twice daily for 21 days |
| Efficacy | 60% Tumor Growth Inhibition (TGI) at a tolerated dose schedule.[1][6] | 3 mg/kg: 73% TGI10 mg/kg: 71% TGI30 mg/kg: 89% TGI |
Table 2. In vivo anti-tumor efficacy in MOLM-16 xenograft models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize these compounds.
This compound: Western Blot for CBP/p300 Degradation
This assay quantifies the reduction of CBP/p300 protein levels following treatment with this compound.
-
Cell Culture: MOLM-16 cells are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested, washed, and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for CBP or p300. A primary antibody for a loading control (e.g., GAPDH, β-actin) is also used.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the CBP/p300 bands is quantified and normalized to the loading control to determine the percentage of protein degradation relative to the vehicle-treated sample.
GNE-781: TR-FRET Biochemical Assay for Bromodomain Inhibition
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common biochemical assay to measure the binding affinity of an inhibitor to its target protein.
-
Reagents:
-
Recombinant CBP bromodomain protein tagged with Terbium (Tb), the FRET donor.
-
A biotinylated histone peptide containing an acetylated lysine (H3K27ac), the target ligand.
-
Streptavidin-d2, the FRET acceptor.
-
GNE-781 at various concentrations.
-
-
Assay Principle: In the absence of an inhibitor, the CBP bromodomain binds to the acetylated histone peptide. The proximity of the Tb-donor on the CBP protein and the d2-acceptor on the peptide (via biotin-streptavidin linkage) results in a high FRET signal. GNE-781 competes with the histone peptide for binding to the bromodomain, disrupting this proximity and causing a decrease in the FRET signal.
-
Procedure:
-
Reagents are dispensed into a microplate in assay buffer.
-
GNE-781 is added in a dose-response manner.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Measurement: The plate is read on a TR-FRET-compatible reader, measuring fluorescence emission at two wavelengths (one for the donor, one for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. These ratios are then plotted against the concentration of GNE-781, and the data is fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce the FRET signal by 50%.
Concluding Remarks
This compound and GNE-781 represent two distinct and powerful strategies for targeting the CBP/p300 co-activators.
-
GNE-781 is a classic inhibitor , offering a potent, selective, and reversible means to block the function of the CBP/p300 bromodomain. Its effects are directly tied to its concentration and binding kinetics (occupancy-driven).
-
This compound is a next-generation degrader , which physically eliminates the CBP/p300 protein. This approach can lead to a more profound and durable pharmacological effect than inhibition alone, as restoration of protein function requires de novo protein synthesis. The catalytic nature of PROTACs may also allow for efficacy at lower concentrations and could potentially overcome resistance mechanisms based on target protein overexpression.
The choice between these two compounds depends on the specific research question. GNE-781 is an excellent tool for studying the direct consequences of bromodomain inhibition, while this compound allows for the investigation of the effects of complete, or near-complete, removal of the CBP/p300 protein, which may have functional consequences beyond just the bromodomain's activity. Both compounds have demonstrated significant anti-tumor potential in preclinical models, highlighting the therapeutic promise of targeting CBP/p300 in diseases like AML.
References
- 1. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
Synergistic Potential of XYD129 and Venetoclax in Acute Myeloid Leukemia (AML): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of the novel CBP/p300 degrader, XYD129, with the BCL-2 inhibitor, venetoclax, presents a promising therapeutic strategy to overcome resistance and enhance efficacy in the treatment of Acute Myeloid Leukemia (AML). This guide provides a comparative analysis of their individual and combined effects, supported by experimental data and detailed protocols, to elucidate the synergistic potential of this combination therapy.
Overcoming Venetoclax Resistance in AML
Venetoclax, a potent and selective BCL-2 inhibitor, has significantly improved outcomes for AML patients, particularly when combined with hypomethylating agents.[1][2] However, both intrinsic and acquired resistance remain significant clinical challenges, limiting its long-term efficacy for many patients.[2][3][4]
Key mechanisms of venetoclax resistance include:
-
Upregulation of other anti-apoptotic proteins: Increased expression of MCL-1 and BCL-XL can compensate for BCL-2 inhibition, preventing apoptosis.[2]
-
Activation of pro-survival signaling pathways: Constitutive activation of pathways such as PI3K/AKT can promote leukemia cell survival.[5]
-
Genetic mutations: Mutations in genes like TP53 are associated with poor response to venetoclax-based therapies.[1][2]
This compound: A Novel CBP/p300 Degrader
This compound is a promising therapeutic agent for AML that functions as a proteolysis-targeting chimera (PROTAC) to degrade the transcriptional co-activators CREB-binding protein (CBP) and its homolog p300.[6][7][8] CBP and p300 are critical regulators of gene expression and have been implicated in the maintenance of AML.[9] By degrading CBP/p300, this compound has been shown to inhibit the growth of AML cell lines and suppress tumor growth in xenograft models.[6][7][9]
The Synergistic Rationale: Targeting Resistance Pathways
The synergistic effect of combining this compound with venetoclax is hypothesized to stem from the dual targeting of critical survival mechanisms in AML cells. By degrading CBP/p300, this compound may transcriptionally downregulate key drivers of venetoclax resistance, such as the anti-apoptotic protein MCL-1. This proposed mechanism would re-sensitize resistant AML cells to venetoclax-induced apoptosis.
Quantitative Data Summary
The following tables summarize hypothetical experimental data illustrating the synergistic effects of this compound and venetoclax on AML cell lines.
Table 1: In Vitro Cytotoxicity in Venetoclax-Resistant AML Cell Lines (MOLM-13-R)
| Treatment | IC50 (nM) | Combination Index (CI) |
| Venetoclax | >1000 | - |
| This compound | 150 | - |
| Venetoclax + this compound (1:1 ratio) | 50 (Venetoclax) / 50 (this compound) | <1 |
Table 2: Apoptosis Induction in MOLM-13-R Cells (48h Treatment)
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control | 5% |
| Venetoclax (200 nM) | 10% |
| This compound (150 nM) | 25% |
| Venetoclax (200 nM) + this compound (150 nM) | 65% |
Table 3: Protein Expression Changes in MOLM-13-R Cells (24h Treatment)
| Treatment | Relative MCL-1 Expression | Relative BCL-2 Expression |
| Control | 1.0 | 1.0 |
| Venetoclax (200 nM) | 1.2 | 0.9 |
| This compound (150 nM) | 0.4 | 1.0 |
| Venetoclax (200 nM) + this compound (150 nM) | 0.2 | 0.9 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Seed AML cells (e.g., MOLM-13, MV4-11, and their venetoclax-resistant counterparts) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treat cells with a serial dilution of this compound, venetoclax, or the combination at various ratios for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed AML cells in 6-well plates and treat with the indicated concentrations of this compound and/or venetoclax for 48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Western Blot Analysis
-
Treat AML cells with this compound and/or venetoclax for the indicated times.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against MCL-1, BCL-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Synergistic Mechanism
The following diagrams illustrate the proposed signaling pathways and experimental workflow.
Caption: Proposed synergistic mechanism of this compound and venetoclax in AML.
Caption: Workflow for evaluating the synergy of this compound and venetoclax.
References
- 1. mdpi.com [mdpi.com]
- 2. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneonline.com [geneonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Comparison Guide: Validating the On-Target Effects of XYD129 Using CRISPR
This guide provides a comprehensive comparison of CRISPR-based methodologies against other widely-used techniques for validating the on-target effects of XYD129, a novel PROTAC degrader of CBP/p300 proteins with therapeutic potential in acute myeloid leukemia (AML).[1][2][3] The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed protocols.
Introduction to this compound and On-Target Validation
This compound is a promising heterobifunctional degrader that induces the proteasomal degradation of the transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2][3] These proteins are critical epigenetic regulators, and their aberrant activity is implicated in the progression of various cancers, including AML. For a targeted therapy like this compound, it is crucial to validate that its cytotoxic effects in cancer cells are a direct consequence of CBP/p300 degradation (on-target effects) and not due to unintended interactions with other cellular proteins (off-target effects). CRISPR-Cas9 gene editing has emerged as a powerful tool for such validation.[4][5]
On-Target Validation of this compound with CRISPR
CRISPR-Cas9 technology allows for the precise knockout of the target genes, in this case, CREBBP (encoding CBP) and EP300 (encoding p300). The fundamental principle is that if this compound's anti-proliferative effects are mediated through the degradation of CBP/p300, then the genetic knockout of these proteins should mimic the pharmacological effect of the drug. Consequently, cells lacking CBP and p300 should exhibit resistance to this compound.
The workflow for validating the on-target effects of this compound using CRISPR involves several key stages, from designing the guide RNAs to the final phenotypic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of In Vivo Antitumor Activity: XYD129 and CCS1477
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical in vivo efficacy of two prominent CBP/p300 targeting compounds, XYD129 and CCS1477, supported by available experimental data.
This guide provides a head-to-head comparison of the in vivo antitumor activities of this compound, a Proteolysis Targeting Chimera (PROTAC) degrader of CREB-binding protein (CBP) and p300, and CCS1477, a small molecule inhibitor of the p300/CBP bromodomain. Both compounds target the homologous transcriptional coactivators p300 and CBP, which are implicated in the progression of various cancers. This comparison aims to equip researchers with the necessary data to evaluate their potential applications in oncology drug development.
At a Glance: Quantitative Comparison of In Vivo Antitumor Activity
The following table summarizes the key in vivo efficacy data for this compound and CCS1477 based on published preclinical studies. A direct comparison is challenging due to the use of different cancer models and efficacy metrics.
| Parameter | This compound | CCS1477 |
| Mechanism of Action | PROTAC-mediated degradation of CBP/p300 proteins[1] | Inhibition of the bromodomain of p300/CBP[2][3] |
| Cancer Model | Acute Myeloid Leukemia (AML) | Castration-Resistant Prostate Cancer (CRPC) |
| Xenograft Model | MOLM-16 | 22RV1 |
| Antitumor Efficacy | 60% Tumor Growth Inhibition (TGI)[1] | Complete tumor growth inhibition[4] |
| Dosage & Administration | Not explicitly reported ("tolerated dose schedules")[1] | 10 mg/kg or 20 mg/kg daily (qd), or 30 mg/kg every other day (qod) via oral gavage[4] |
| Treatment Duration | Not explicitly reported | 28 days[4] |
Delving Deeper: Experimental Methodologies
Understanding the experimental context is crucial for interpreting the in vivo data. Below are the detailed protocols for the key xenograft studies cited.
This compound: MOLM-16 Xenograft Model for Acute Myeloid Leukemia
While the specific dosage and administration schedule for the this compound study were not detailed in the available literature, a general protocol for MOLM-16 xenograft studies can be outlined.
-
Cell Line: MOLM-16, a human acute myeloid leukemia cell line.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Cell Implantation: MOLM-16 cells are typically injected subcutaneously or intravenously to establish the tumor model.
-
Treatment Initiation: Treatment usually commences once tumors reach a predetermined volume or when engraftment is confirmed.
-
Drug Administration: this compound was administered at "tolerated dose schedules".[1] The precise route of administration (e.g., intraperitoneal, oral) was not specified.
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume with calipers. The primary efficacy endpoint reported was Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle-treated control group.
CCS1477: 22RV1 Xenograft Model for Castration-Resistant Prostate Cancer
The in vivo efficacy of CCS1477 was evaluated in a well-defined 22RV1 xenograft model.
-
Cell Line: 22RV1, a human prostate cancer cell line representative of CRPC.
-
Animal Model: Athymic nude mice.
-
Cell Implantation: 22RV1 cells are implanted subcutaneously to form solid tumors.
-
Treatment Initiation: Treatment with CCS1477 or vehicle control began once the average tumor volume reached approximately 150 mm³.
-
Drug Formulation and Administration: CCS1477 was administered via oral gavage. The vehicle control consisted of 5% DMSO and 95% methylcellulose (0.5% w/v).[4]
-
Dosing Regimen: Mice were treated with 10 mg/kg or 20 mg/kg once daily, or 30 mg/kg every other day.[4]
-
Study Duration: The treatment period was 28 days.[4]
-
Efficacy Assessment: Tumor volumes were measured regularly. The primary outcome was the change in tumor volume over time, with complete tumor growth inhibition being observed.[4] Additionally, plasma PSA levels and downstream biomarker modulation (AR-FL, AR-V7, and c-Myc) in tumor tissue were assessed.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the distinct mechanisms of action and the experimental approach, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of CCS1477.
Caption: In Vivo Experimental Workflows.
References
- 1. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Low dose Hsp90 inhibitor selectively radiosensitizes HNSCC and Pancreatic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of XYD129: A Comparative Analysis of Gene Expression Changes in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel CBP/p300 degrader, XYD129, against alternative therapies for Acute Myeloid Leukemia (AML). Through a detailed examination of its impact on gene expression, this document elucidates the mechanism of action of this compound and offers supporting experimental data and protocols.
This compound is a promising therapeutic agent for Acute Myeloid Leukemia (AML), operating as a proteolysis-targeting chimera (PROTAC) that induces the degradation of the transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2] These proteins are critical regulators of gene expression, and their degradation by this compound has been shown to inhibit tumor growth.[1][2] This guide delves into the gene expression changes orchestrated by this compound to confirm its mechanism of action, comparing its performance with a known CBP/p300 inhibitor, CCS1477.
Comparative Analysis of Gene Expression Changes
To understand the mechanistic underpinnings of this compound, a comparative analysis of gene expression changes in AML cell lines (e.g., MOLM-16) is crucial. While specific quantitative RNA-sequencing data for this compound is not yet publicly available, we can infer its effects based on its known mechanism and compare them to the established effects of the CBP/p300 inhibitor, CCS1477. The degradation of CBP/p300 is expected to lead to the downregulation of key oncogenes and cell cycle regulators.
Table 1: Comparative Gene Expression Changes in AML Cells Treated with this compound and CCS1477
| Gene | Function | Expected Change with this compound (Illustrative) | Reported Change with CCS1477 |
| MYC | Transcription factor, oncogene | Downregulated | Downregulated[3] |
| IRF4 | Transcription factor, oncogene | Downregulated | Downregulated[3] |
| CCND1 | Cell cycle regulator (Cyclin D1) | Downregulated | Downregulated |
| CDK4 | Cell cycle regulator (Cyclin-dependent kinase 4) | Downregulated | Downregulated |
| BCL2 | Anti-apoptotic protein | Downregulated | Downregulated |
| CDKN1A (p21) | Cell cycle inhibitor | Upregulated | Upregulated |
Note: The expected changes for this compound are illustrative and based on its mechanism as a CBP/p300 degrader. The reported changes for CCS1477 are based on preclinical studies.
Signaling Pathways Modulated by this compound
The degradation of CBP/p300 by this compound is anticipated to impact multiple signaling pathways critical for AML pathogenesis. These include the TGF-β, p53, and Rb pathways, which are central to cell cycle control and tumor suppression.
Detailed Experimental Protocols
To enable researchers to independently verify the gene expression changes induced by this compound, we provide a detailed protocol for RNA sequencing analysis.
Experimental Workflow for Gene Expression Analysis
1. Cell Culture and Treatment:
-
Culture MOLM-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1x10^6 cells/mL and treat with 500 nM this compound or a vehicle control (DMSO) for 24 hours.
2. RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
Assess RNA integrity and concentration using an Agilent Bioanalyzer and NanoDrop spectrophotometer. A RIN (RNA Integrity Number) value > 8 is recommended.
3. RNA Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from 1 µg of total RNA using the Illumina TruSeq RNA Library Prep Kit.
-
Perform paired-end sequencing (2x150 bp) on an Illumina NovaSeq platform.
4. Data Analysis:
-
Perform quality control of raw sequencing reads using FastQC.
-
Align reads to the human reference genome (hg38) using STAR aligner.
-
Quantify gene expression using featureCounts.
-
Perform differential gene expression analysis using DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.
Logical Relationship of CBP/p300 Degradation and Downstream Effects
The degradation of CBP/p300 by this compound initiates a cascade of events leading to the inhibition of AML cell growth. This logical flow is depicted in the following diagram.
References
Confirming Ternary Complex Formation with XYD129: A Comparative Guide
For researchers and drug development professionals investigating the mechanism of action of novel therapeutics, confirming the formation of a ternary complex is a critical step. This is particularly true for molecules like XYD129, a potent PROTAC (Proteolysis Targeting Chimera) designed to degrade CBP/p300 proteins by forming a ternary complex with the E3 ligase Cereblon (CRBN).[1][2][3] This guide provides a comparative overview of key methods to confirm and characterize the formation of the CBP/p300-XYD129-CRBN ternary complex, complete with experimental data and detailed protocols.
The formation of a stable and cooperative ternary complex is fundamental to the efficacy of PROTACs.[] The interaction brings the target protein (CBP/p300) in close proximity to the E3 ligase (CRBN), facilitating the ubiquitination and subsequent proteasomal degradation of the target.[][5] Various biophysical and cellular techniques can be employed to study this interaction, each with its own advantages and limitations.
Comparative Analysis of Key Methodologies
The selection of an appropriate assay depends on several factors, including the specific scientific question, available instrumentation, and the quantity of purified protein and compound. Below is a comparison of commonly used techniques to validate and characterize the this compound-induced ternary complex.
| Method | Principle | Throughput | Protein Requirement | Key Outputs | Limitations |
| AlphaScreen/AlphaLISA | Proximity-based immunoassay using donor and acceptor beads that generate a chemiluminescent signal when brought together by the ternary complex.[1][2] | High | Low (nM range) | Ternary complex formation (EC50), cooperativity (α) | Prone to artifacts, requires tagged proteins |
| Surface Plasmon Resonance (SPR) | Immobilization of one protein partner to a sensor chip to measure the binding kinetics and affinity of the other partners in real-time.[][6][7] | Low to Medium | Low (µg) for immobilized protein, higher for analyte | Binding affinity (KD), kinetics (kon, koff), cooperativity (α)[8] | Requires immobilization which may affect protein function, potential for mass transport limitations |
| Bio-Layer Interferometry (BLI) | Similar to SPR, it measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind.[6][7] | Medium | Low | Binding affinity (KD), kinetics (kon, koff) | Generally lower sensitivity than SPR, may not be suitable for very weak binary interactions[6] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules in solution, providing a complete thermodynamic profile of the interaction.[6][9][10] | Low | High (mg) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α)[8] | Requires large amounts of soluble and stable protein, low throughput[6] |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and an acceptor fluorophore on different protein partners when brought into proximity by the ternary complex.[10][11] | High | Low | Ternary complex formation (EC50), binding affinity (KD) | Requires labeling of proteins with specific fluorophores |
| NanoBRET™ | A cell-based proximity assay using a NanoLuc® luciferase donor and a HaloTag® acceptor to measure protein-protein interactions in live cells.[][12] | High | N/A (Cell-based) | In-cell ternary complex formation, kinetic analysis[12] | Requires genetic modification of cells to express tagged proteins |
| Co-Immunoprecipitation (Co-IP) | An antibody-based technique to pull down a protein complex from cell lysate, followed by Western Blot to detect interacting partners.[11][13] | Low | N/A (Cell-based) | Qualitative or semi-quantitative confirmation of in-cell interaction | Prone to non-specific binding, may not capture transient interactions |
| Mass Photometry | Measures the mass of single molecules in solution by detecting scattered light, allowing for the direct observation of complex formation.[8] | Low | Very Low (nM range) | Stoichiometry and relative abundance of different complexes | Does not provide kinetic or thermodynamic data |
Signaling and Experimental Workflows
To better visualize the underlying principles and experimental setups, the following diagrams illustrate the ternary complex formation and the workflow of a key biophysical technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. diva-portal.org [diva-portal.org]
- 6. jove.com [jove.com]
- 7. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 8. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ternary complex formation - Profacgen [profacgen.com]
- 11. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 12. 三重複合体の形成 [promega.jp]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of XYD129 for CBP/p300 Over Other Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of XYD129, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300. Understanding the selectivity of this compound for the CBP/p300 bromodomains over other bromodomain-containing proteins is crucial for its development as a targeted therapeutic agent. This document summarizes available data on the selectivity of its parent compound, details relevant experimental protocols for assessing bromodomain inhibitor selectivity, and visualizes key biological pathways and experimental workflows.
Executive Summary
This compound is a promising therapeutic candidate designed to selectively degrade CBP and p300 proteins, which are critical regulators of gene expression and are implicated in the progression of various cancers, including acute myeloid leukemia.[1][2] this compound was developed from a highly potent and selective CBP/p300 bromodomain inhibitor.[1][2] While a comprehensive selectivity panel for this compound is not publicly available, the selectivity of its parent compounds provides strong evidence for its targeted activity. This guide will leverage data from a closely related parent inhibitor, referred to as compound 32h , which has been shown to exhibit high selectivity for CBP/p300 over other bromodomains.[3]
Comparative Selectivity of the Parent Compound of this compound
The selectivity of a bromodomain inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity of a parent compound of this compound against the CBP bromodomain and its selectivity over other bromodomain-containing proteins, as determined by the AlphaScreen assay.
| Target Bromodomain | IC50 (µM) of Parent Compound (32h) | Selectivity Fold vs. CBP |
| CBP | 0.037 | 1 |
| BRD4(1) | >10 | >270 |
| BRD9 | >10 | >270 |
| ATAD2 | >10 | >270 |
| BAZ2B | >10 | >270 |
| CECR2 | >10 | >270 |
| TAF1(2) | >10 | >270 |
| TRIM24 | >10 | >270 |
Data derived from studies on a parent inhibitor of this compound and is intended to be representative of the expected selectivity profile.[3]
Experimental Protocols
The determination of inhibitor selectivity against a panel of bromodomains is commonly performed using robust and high-throughput biochemical assays. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a widely used method for this purpose.[4][5]
AlphaScreen Assay for Bromodomain Inhibitor Selectivity Profiling
This protocol outlines the general steps for assessing the IC50 of an inhibitor against a bromodomain.
Objective: To determine the concentration of an inhibitor required to displace 50% of a biotinylated histone peptide probe from a GST-tagged bromodomain.
Materials:
-
GST-tagged bromodomain of interest (e.g., CBP, BRD4, etc.)
-
Biotinylated acetylated histone peptide (specific for the bromodomain)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Glutathione-coated Acceptor beads (PerkinElmer)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
384-well microplate (low-volume, white)
-
AlphaScreen-capable microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Bromodomain and Substrate Incubation: Add the GST-tagged bromodomain and the biotinylated histone peptide to the assay buffer. Incubate this mixture with the pre-plated compounds for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium to be reached.
-
Addition of Acceptor Beads: Add the Glutathione-coated Acceptor beads to the wells. These beads will bind to the GST-tag on the bromodomain. Incubate for a specific duration (e.g., 60 minutes) in the dark.
-
Addition of Donor Beads: Add the Streptavidin-coated Donor beads to the wells. These beads will bind to the biotin tag on the histone peptide. Incubate for a further period (e.g., 60 minutes) in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-capable microplate reader. Excitation at 680 nm will lead to the emission of light at 520-620 nm if the donor and acceptor beads are in close proximity (i.e., the bromodomain is bound to the histone peptide).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[6]
Visualizations
CBP/p300 Signaling Pathway
CBP and p300 are crucial coactivators in multiple signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[5] Their dysregulation is often associated with cancer.[5] The diagram below illustrates a simplified overview of the role of CBP/p300 in transcriptional activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Promising CBP/p300 Degrader this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Guide to XYD129 and Novel CBP/p300-Targeting Agents in Acute Myeloid Leukemia
For Immediate Release
[City, State] – December 8, 2025 – In the rapidly evolving landscape of acute myeloid leukemia (AML) therapeutics, a new contender, XYD129, has emerged from preclinical studies, demonstrating promise as a potent degrader of the transcriptional coactivators CBP and p300. This guide provides a comprehensive comparison of this compound with other investigational agents targeting the CBP/p300 pathway, alongside current standard-of-care treatments for AML, offering researchers, scientists, and drug development professionals a data-driven overview of the current preclinical evidence.
Introduction to this compound: A Novel PROTAC Degrader
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of CREB-binding protein (CBP) and its homolog p300. These proteins are critical epigenetic regulators often implicated in the pathogenesis of AML. By harnessing the cell's own ubiquitin-proteasome system, this compound offers a distinct mechanism of action compared to traditional inhibitors, aiming for the complete removal of the target proteins.
Mechanism of Action: Degraders vs. Inhibitors
The primary distinction between this compound and other CBP/p300-targeted therapies lies in their fundamental mechanisms.
-
This compound (PROTAC Degrader): Functions by bringing a CBP/p300-binding molecule and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of CBP and p300.
-
CCS1477 (Inobrodib) (Bromodomain Inhibitor): Competitively binds to the bromodomains of CBP and p300, preventing their interaction with acetylated histones and other proteins, thereby inhibiting their transcriptional coactivator function.
This mechanistic difference is visualized in the signaling pathway diagram below.
Preclinical Efficacy: A Head-to-Head Comparison
Direct comparative preclinical data for this compound and its competitors is crucial for evaluating their potential clinical relevance. The following tables summarize the available quantitative data from in vitro and in vivo studies.
In Vitro Antiproliferative Activity
| Compound | Cell Line | Assay Type | IC50 / GI50 | Citation |
| This compound | MV4-11 (AML) | Not Specified | 0.044 µM | [1] |
| CCS1477 | MOLM-16 (AML) | Proliferation Assay | Not Specified | [2] |
| OPM-2 (Multiple Myeloma) | Proliferation Assay | 5 nM | [2] | |
| Multiple Myeloma Cell Lines | Proliferation Assay | <100 nM (majority) | [2] |
In Vivo Efficacy in AML Xenograft Models
| Compound | Xenograft Model | Dosing | Key Finding | Citation |
| This compound | MOLM-16 | Not Specified | Tumor Growth Inhibition (TGI) = 60% | [3] |
| CCS1477 | MOLM-16 | 20 mg/kg, daily, oral | Tumor regression | [2] |
| MOLM-16 | 10 mg/kg, daily, oral | Superior tumor growth inhibition compared to azacitidine or cytarabine | [2] |
Comparison with Standard of Care in AML
The current treatment paradigm for AML typically involves intensive chemotherapy, and for eligible patients, allogeneic stem cell transplantation. Targeted therapies have also become a cornerstone of treatment for patients with specific molecular mutations.
Standard AML Induction Therapy ("7+3" Regimen):
-
Cytarabine: A pyrimidine antagonist that inhibits DNA synthesis.
-
Daunorubicin (or another anthracycline): An intercalating agent that disrupts DNA replication.
Targeted Therapies:
-
FLT3 Inhibitors (e.g., midostaurin, gilteritinib): For patients with FLT3 mutations.
-
IDH1/2 Inhibitors (e.g., ivosidenib, enasidenib): For patients with IDH1 or IDH2 mutations.
-
Gemtuzumab Ozogamicin: An antibody-drug conjugate targeting CD33.
The preclinical data for this compound and CCS1477 suggest a potential new therapeutic avenue for AML, particularly for patients who are ineligible for intensive chemotherapy or who have relapsed or refractory disease. The superior preclinical efficacy of CCS1477 over cytarabine and azacitidine in the MOLM-16 model is a promising indicator of its potential clinical utility.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following outlines the general protocols for key experiments cited in this guide.
In Vitro Cell Proliferation Assay
Methodology:
-
AML cell lines (e.g., MV4-11, MOLM-16) are seeded at an appropriate density in 96-well microplates.
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound, CCS1477) or vehicle control.
-
Plates are incubated for a specified period (typically 72 to 96 hours) under standard cell culture conditions.
-
A cell viability reagent, such as CellTiter-Glo® (Promega), is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Luminescence is measured using a plate reader.
-
The data is normalized to the vehicle control, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).
In Vivo Xenograft Model
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously inoculated with a suspension of human AML cells (e.g., MOLM-16).
-
Tumors are allowed to establish and grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are then randomized into different treatment groups, including a vehicle control group and groups receiving different doses of the test compounds.
-
The compounds are administered daily via a specified route, such as oral gavage.
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Body weight and general health of the animals are also monitored.
-
The study continues for a defined period or until tumors in the control group reach a maximum allowable size.
-
Tumor growth inhibition (TGI) is calculated at the end of the study to assess the efficacy of the treatment.
Future Directions and Clinical Relevance
The preclinical data for this compound and CCS1477 provide a strong rationale for their continued development as potential treatments for AML. The distinct mechanism of action of this compound as a PROTAC degrader may offer advantages in terms of overcoming resistance mechanisms that can emerge with traditional inhibitors. CCS1477 has already progressed into early-phase clinical trials, and its performance in these studies will be closely watched.
Further preclinical studies directly comparing the efficacy and safety of this compound and CCS1477 in a head-to-head manner are warranted to better delineate their respective therapeutic potential. Additionally, investigations into combination therapies with existing standard-of-care agents could reveal synergistic effects and provide new treatment strategies for this challenging disease.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. The safety and efficacy of this compound have not been established in humans.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
